Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379940 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-99-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10314-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and common reactions, designed to support professionals in research and drug development.
Core Compound Properties
This compound is a bifunctional molecule featuring a reactive acyl chloride and a Cbz-protected piperidine nitrogen. This structure makes it an invaluable building block for introducing the piperidine moiety in a controlled manner, which is a common scaffold in many therapeutic agents.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of the physical properties are predicted values based on computational models.
| Property | Value | Source |
| Molecular Weight | 281.73 g/mol | [1] |
| Molecular Formula | C₁₄H₁₆ClNO₃ | [2] |
| CAS Number | 10314-99-5 | [1] |
| Appearance | Colorless or slightly yellow solid | [2] |
| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 396.6 ± 42.0 °C | [1] |
| Flash Point (Predicted) | 193.6 °C | [1] |
| Refractive Index (Predicted) | 1.557 | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide. | [2] |
Synthesis and Reactions
This compound is primarily utilized as a synthetic intermediate. Its high reactivity, attributed to the acyl chloride group, allows for efficient coupling with a variety of nucleophiles.
Logical Workflow for Synthesis and Application
The following diagram illustrates the typical workflow involving the synthesis of this compound and its subsequent use in amide formation, a common step in the synthesis of drug candidates.
Caption: General workflow from the starting carboxylic acid to the final amide product.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative amidation reaction. These protocols are based on established chemical principles for this class of compounds.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid to its corresponding acyl chloride using oxalyl chloride.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
Oxalyl chloride (COCl)₂
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Nitrogen or Argon gas supply
-
Round-bottomed flask, magnetic stirrer, and septum
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, suspend 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) to the suspension with stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred suspension. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride.
-
To ensure complete removal of volatile impurities, co-evaporate the residue with anhydrous dichloromethane or toluene (2-3 times).
-
The resulting crude this compound, typically a yellow or pale-orange oil or solid, is generally used immediately in the next step without further purification due to its moisture sensitivity.
Protocol 2: Amide Formation with a Primary Amine (e.g., Aniline)
This protocol details the reaction of this compound with aniline to form the corresponding amide, a reaction central to the synthesis of many fentanyl analogs and other pharmacologically active molecules.
Materials:
-
Crude this compound from Protocol 1
-
Aniline (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
A non-nucleophilic tertiary base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude this compound (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of aniline (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution. A precipitate (triethylamine hydrochloride) may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.
This guide provides foundational information and methodologies for working with this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents mentioned, particularly oxalyl chloride and acyl chlorides, which are corrosive and moisture-sensitive.
References
An In-depth Technical Guide on the Synthesis and Characterization of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from its carboxylic acid precursor, outlines the necessary experimental protocols, and presents the expected analytical data for the final product.
Introduction
This compound, with the chemical formula C₁₄H₁₆ClNO₃ and a molecular weight of approximately 281.74 g/mol , is a reactive acyl chloride derivative of piperidine.[1] Its structure incorporates a piperidine ring functionalized with a benzyloxycarbonyl protecting group on the nitrogen and a chlorocarbonyl group at the 4-position. This bifunctional nature makes it a valuable building block in medicinal chemistry, enabling the facile introduction of the piperidine scaffold into larger molecules through amide bond formation. The chlorocarbonyl group is highly susceptible to nucleophilic attack, allowing for straightforward reactions with amines and alcohols to form corresponding amides and esters, respectively.
Synthesis of this compound
The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.
The overall reaction is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.[2]
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (approximately 2 to 3 molar equivalents). The reaction can also be performed in an anhydrous solvent like dichloromethane.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive thionyl chloride, a base trap (e.g., a sodium hydroxide solution) should be used in line with the vacuum pump.
-
The resulting crude this compound, typically a pale yellow oil or solid, can be used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum.
Characterization of this compound
Data Presentation
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClNO₃ |
| Molecular Weight | 281.74 g/mol |
| Appearance | Colorless to slightly yellow solid or oil |
| Boiling Point (Predicted) | 396.6 ± 42.0 °C |
| Density (Predicted) | 1.269 ± 0.06 g/cm³ |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
¹³C NMR: A sample is dissolved in a deuterated solvent. The spectrum is recorded on an NMR spectrometer, often requiring a larger number of scans for adequate signal-to-noise.
Infrared (IR) Spectroscopy:
-
A thin film of the sample (if liquid) is placed between two salt plates (e.g., NaCl or KBr), or a KBr pellet is prepared with the solid sample. The IR spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer. The mass spectrum is obtained using an appropriate ionization technique, such as Electrospray Ionization (ESI).
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃):
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-Ph)
-
δ 3.90-4.20 (m, 2H, piperidine H-2e, H-6e)
-
δ 2.90-3.20 (m, 3H, piperidine H-2a, H-6a, H-4)
-
δ 1.80-2.20 (m, 4H, piperidine H-3, H-5)
-
-
¹³C NMR (CDCl₃):
-
δ 174.0 (C=O, acid chloride)
-
δ 155.0 (C=O, carbamate)
-
δ 136.5 (Ar-C)
-
δ 128.5, 128.0, 127.8 (Ar-CH)
-
δ 67.5 (-CH₂-Ph)
-
δ 52.0 (piperidine C-4)
-
δ 44.0 (piperidine C-2, C-6)
-
δ 29.0 (piperidine C-3, C-5)
-
-
IR (KBr, cm⁻¹):
-
~3030 (aromatic C-H stretch)
-
~2950 (aliphatic C-H stretch)
-
~1790 (C=O stretch, acid chloride)
-
~1700 (C=O stretch, carbamate)
-
~1420 (C-N stretch)
-
~1240 (C-O stretch)
-
~700-800 (C-Cl stretch)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 282.08 [M+H]⁺, 304.06 [M+Na]⁺
-
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol, based on established chemical transformations, offers a reliable method for its preparation. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This versatile intermediate continues to be a valuable tool for the development of novel therapeutic agents.
References
An In-Depth Technical Guide to the Reactivity of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key bifunctional molecule extensively utilized in organic synthesis. Its structure incorporates a piperidine ring N-protected by a benzyloxycarbonyl (Cbz) group and features a highly reactive acyl chloride at the 4-position. This arrangement makes it a valuable building block, particularly in the pharmaceutical industry for the synthesis of complex molecules such as antidepressants and antiepileptic drugs.[1] The Cbz group provides robust protection for the piperidine nitrogen, stable under various conditions but readily removable by hydrogenolysis. The acyl chloride moiety is the primary site of reactivity, enabling the facile introduction of a diverse range of functionalities through reactions with various nucleophiles. This guide provides a detailed exploration of its reactivity profile, focusing on common nucleophilic substitution reactions.
Core Reactivity: Nucleophilic Acyl Substitution
The principal mode of reactivity for this compound is nucleophilic acyl substitution. The carbon atom of the chlorocarbonyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This allows it to be readily attacked by a wide array of nucleophiles (Nu:). The reaction typically proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group, to yield the acylated product.
Reactivity with Specific Nucleophiles
The versatility of this compound stems from its efficient reaction with a broad spectrum of nucleophiles. The following sections detail its reactivity with primary classes of nucleophiles: amines, alcohols, and thiols.
Amidation Reactions (Reaction with Amines)
The reaction with amines (primary or secondary) is one of the most common applications of this reagent, leading to the formation of stable piperidine-4-carboxamides. These amides are prevalent scaffolds in medicinal chemistry. The reaction proceeds readily, often at room temperature, and is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid byproduct.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key bifunctional molecule often utilized as an intermediate in the synthesis of complex pharmaceutical compounds, including antidepressants and antiepileptic drugs.[1] Its structure incorporates a reactive acyl chloride group and a stable N-benzyl carbamate (Cbz) protecting group. The acyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to its hydrolysis. Understanding the mechanism, kinetics, and factors influencing this hydrolysis is critical for controlling reaction conditions, minimizing impurity formation, and optimizing synthetic pathways in drug development.
This technical guide provides a detailed examination of the core hydrolysis mechanism of this compound, outlines experimental protocols for its study, and presents relevant data to inform researchers in the field.
Core Hydrolysis Mechanism: Nucleophilic Addition-Elimination
The hydrolysis of this compound, like other acyl chlorides, proceeds through a well-established nucleophilic addition-elimination mechanism .[2][3] This two-step process is initiated by the attack of a nucleophile—in this case, a water molecule—on the electrophilic carbonyl carbon of the acyl chloride group.
The high reactivity of acyl chlorides is attributed to the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[2]
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. The pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral intermediate.[2]
-
Formation of Tetrahedral Intermediate: This intermediate is transient and contains a negatively charged oxygen atom (an alkoxide) and a positively charged hydronium moiety.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion, being a good leaving group, is expelled.[2]
-
Deprotonation: A nearby water molecule acts as a base, abstracting a proton from the oxonium ion to yield the final carboxylic acid product, Benzyl 4-carboxypiperidine-1-carboxylate, and a hydronium ion (which combines with the previously expelled chloride ion to form hydrochloric acid).[2]
The overall result is the substitution of the chloride atom with a hydroxyl group, converting the acyl chloride into a carboxylic acid.[2][4]
Visualization of the Hydrolysis Pathway
The following diagram illustrates the step-by-step nucleophilic addition-elimination mechanism.
References
Unveiling the Solubility Profile of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and overall efficiency in the development of novel therapeutics.
Core Properties and Qualitative Solubility
This compound, with the molecular formula C₁₄H₁₆ClNO₃, presents as a colorless or slightly yellow solid at room temperature[1]. It is a reactive acyl chloride, a class of compounds known for their vigorous reaction with water[2][3]. This reactivity precludes simple aqueous solubility determination. However, it is generally soluble in common organic solvents.
The available qualitative solubility data is summarized in the table below.
| Solvent | Solubility | Source |
| Ethanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Water | Reacts Violently | [2][3] |
Note: As an acyl chloride, this compound does not dissolve in water but instead undergoes a rapid hydrolysis reaction to form the corresponding carboxylic acid, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, and hydrochloric acid[2][4].
Experimental Protocol for Solubility Determination
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a given temperature (e.g., room temperature, 25°C).
Materials:
-
This compound
-
Selected organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a series of known concentrations of the compound in the chosen solvent. A stepwise dilution approach is recommended. For instance, start with a high concentration (e.g., 100 mg/mL) and prepare serial dilutions (e.g., 50 mg/mL, 25 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).
-
-
Equilibration:
-
Add a precisely weighed amount of this compound to a vial.
-
Add a measured volume of the solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation. Vigorous mixing using a vortex mixer at regular intervals is recommended.
-
-
Observation and Analysis:
-
After the equilibration period, visually inspect the vials for any undissolved solid.
-
The lowest concentration at which a solid is observed represents the approximate solubility limit.
-
For a more precise determination, the supernatant from the saturated solutions can be carefully removed, diluted, and analyzed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the dissolved compound.
-
Safety Precautions:
-
This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes, and prevent inhalation of vapors[1].
Synthesis and Reaction Workflow
This compound is a crucial intermediate synthesized from its corresponding carboxylic acid. It serves as a reactive building block for creating more complex molecules, primarily through nucleophilic acyl substitution reactions.
The diagram above illustrates the typical synthetic pathway where 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid is treated with a chlorinating agent to yield this compound. This reactive intermediate can then undergo nucleophilic acyl substitution with various nucleophiles, such as amines or alcohols, to form the corresponding amide or ester derivatives, which are often key scaffolds in drug discovery.
References
The Lynchpin of Piperidine-Based Drug Discovery: A Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Immediate Release
In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful synthesis of novel therapeutics. Among these crucial building blocks, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth exploration of this key pharmaceutical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, properties, and applications.
This compound, a derivative of the piperidine heterocyclic system, serves as a cornerstone in the construction of a diverse array of biologically active molecules. Its utility is particularly noted in the synthesis of compounds targeting the central nervous system, including antidepressants and antipsychotics, as well as cardiovascular agents like beta-blockers.[1] The presence of the reactive acyl chloride group facilitates efficient coupling with various nucleophiles, enabling the facile introduction of the piperidine moiety into larger, more complex molecular architectures.
Physicochemical Properties and Handling
This compound is typically a colorless to slightly yellow solid.[1] It is soluble in common organic solvents such as dichloromethane, dimethylformamide, and ethanol.[1] As an acyl chloride, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid. Appropriate personal protective equipment, including gloves and eye protection, is recommended during handling.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 281.74 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in dichloromethane, DMF, ethanol | --INVALID-LINK-- |
Synthesis of this compound
The primary synthetic route to this compound involves the activation of its corresponding carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl ether
Procedure:
-
To a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Upon completion of the reaction (monitored by TLC or other suitable analytical methods), concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
-
Add anhydrous diethyl ether to the residue. This will cause the precipitation of pyridinium hydrochloride, a byproduct of the reaction.
-
Filter the mixture to remove the pyridinium hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Due to the reactive nature of the acyl chloride, it is often used immediately in the subsequent reaction step without extensive purification.
Application in Pharmaceutical Synthesis: A Case Study
While this compound is cited as an intermediate for various drug classes, a prominent example of its direct application is in the synthesis of potent and selective inhibitors of enzymes implicated in disease pathways. One such application is in the development of dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in the treatment of Alzheimer's disease.
The piperidine moiety, introduced via this compound, often serves as a central scaffold to which other pharmacophoric groups are attached. The reaction of the acyl chloride with a suitable amine-containing fragment is a common strategy to build the final drug molecule.
Experimental Protocol: Amide Formation
This generalized protocol illustrates the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and versatile reactivity make it an indispensable tool for the construction of novel piperidine-containing pharmaceuticals. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in the ongoing quest for new and improved therapies. The detailed protocols and structured data presented herein are intended to facilitate its seamless integration into drug discovery and development programs.
References
An In-depth Technical Guide to N-Cbz-piperidine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-piperidine-4-carbonyl chloride, also known as Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, is a key bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, protected with a carboxybenzyl (Cbz) group, and an activated acyl chloride functional group. This combination makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and its applications in drug discovery, with a focus on its role in the synthesis of carbonic anhydrase inhibitors and CCR5 antagonists.
Chemical Properties and Data
N-Cbz-piperidine-4-carbonyl chloride is a reactive chemical intermediate. The following tables summarize its key chemical and physical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Cbz-piperidine-4-carbonyl chloride, Phenylmethyl 4-(chloroformyl)piperidine-1-carboxylate |
| CAS Number | 10314-99-5 |
| Molecular Formula | C₁₄H₁₆ClNO₃ |
| Molecular Weight | 281.74 g/mol |
| Appearance | Dark yellow liquid |
| Purity | Typically ≥95% |
| Spectroscopic Data | Predicted Values * |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H), 5.15 (s, 2H), 4.20 (br d, 2H), 3.10 (br t, 2H), 2.95-2.85 (m, 1H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 155.0, 136.5, 128.5, 128.0, 127.8, 67.5, 52.0, 44.0, 28.5 |
| IR (neat, cm⁻¹) | ~2950, ~1785 (C=O, acyl chloride), ~1700 (C=O, carbamate), ~1420, ~1230, ~1110, ~750, ~700 |
| Mass Spectrum (EI, m/z) | [M]+ not typically observed; fragmentation peaks would include loss of Cl (M-35/37), loss of COCl (M-63/65), benzyl (91), and tropylium (91) ions. |
Synthesis of N-Cbz-piperidine-4-carbonyl chloride
The synthesis of N-Cbz-piperidine-4-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, N-Cbz-piperidine-4-carboxylic acid. This transformation involves the activation of the carboxylic acid to the more reactive acyl chloride. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.
Synthetic Workflow
Caption: Synthetic pathway for N-Cbz-piperidine-4-carbonyl chloride.
Detailed Experimental Protocol
Materials:
-
N-Cbz-piperidine-4-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Cbz-piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂ and CO) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude N-Cbz-piperidine-4-carbonyl chloride is a dark yellow liquid and is typically used in the next step without further purification due to its reactivity.
Reactivity and Applications in Drug Discovery
The primary utility of N-Cbz-piperidine-4-carbonyl chloride lies in its reactivity as an acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles, most commonly amines, to form stable amide bonds. This reactivity is central to its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
General Reaction Scheme: Amide Bond Formation
Caption: General reaction of N-Cbz-piperidine-4-carbonyl chloride.
Role in the Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Many carbonic anhydrase inhibitors feature a sulfonamide group, and the piperidine scaffold can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors. N-Cbz-piperidine-4-carbonyl chloride can be used to couple the piperidine moiety to an aromatic sulfonamide containing a free amino group, forming a stable amide linkage.
Application in the Development of CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. CCR5 antagonists block this interaction and are a class of antiretroviral drugs. The piperidine ring is a common feature in many CCR5 antagonists. N-Cbz-piperidine-4-carbonyl chloride serves as a valuable intermediate to introduce the Cbz-protected piperidine-4-carboxamide core structure, which can then be further elaborated to synthesize potent CCR5 antagonists. The Cbz protecting group can be selectively removed later in the synthetic sequence to reveal the piperidine nitrogen for further functionalization if required.
Safety and Handling
N-Cbz-piperidine-4-carbonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas (HCl).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.
Conclusion
N-Cbz-piperidine-4-carbonyl chloride is a versatile and highly reactive synthetic intermediate that plays a significant role in the construction of complex molecules for drug discovery. Its ability to readily form amide bonds makes it an ideal building block for introducing the Cbz-protected piperidine-4-carboxamide moiety. While the lack of publicly available experimental spectroscopic data presents a challenge, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its effective utilization in research and development, particularly in the pursuit of novel therapeutics targeting enzymes like carbonic anhydrase and receptors such as CCR5. Researchers and scientists are advised to adhere to strict safety protocols when handling this reactive compound.
The Benzyl Group as a Strategic Protecting Agent in Piperidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, making its synthesis and derivatization a cornerstone of medicinal chemistry and drug development.[1] The strategic use of protecting groups is often essential to achieve desired chemical transformations with high selectivity and yield. Among these, the benzyl (Bn) group stands out as a robust and versatile protecting group for the piperidine nitrogen. This technical guide provides an in-depth exploration of the role of the benzyl protecting group in piperidine synthesis, detailing its application, advantages, limitations, and the experimental protocols for its introduction and removal.
The Strategic Importance of the N-Benzyl Protecting Group
The benzyl group serves as a valuable tool in piperidine synthesis due to its inherent stability across a wide range of reaction conditions, including many mildly acidic or basic treatments that might cleave other protecting groups.[2][3] This stability is crucial for multi-step synthetic sequences where the piperidine nitrogen must remain unreactive during various chemical modifications of other parts of the molecule.[3]
Furthermore, the N-benzyl piperidine motif itself is recognized as a "privileged scaffold" in medicinal chemistry. Its presence is noted in numerous approved drugs and clinical candidates, where the benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a three-dimensional structure amenable to further functionalization.[1]
Advantages:
-
Stability: The benzyl group is stable under a variety of reaction conditions, including alkaline and mildly acidic environments.[2]
-
Mild Removal: It can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenolysis, which minimizes the risk of degrading other sensitive functional groups.[3]
-
Ease of Introduction: The N-benzyl group can be readily introduced onto the piperidine nitrogen through well-established methods like direct alkylation or reductive amination.[2][4]
Limitations:
-
Catalyst Sensitivity: The most common deprotection method, catalytic hydrogenolysis, can be incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic halogens, which may be reduced concurrently.[5][6] Careful selection of the catalyst and reaction conditions is often necessary to achieve selective debenzylation.[6]
-
Reaction Failure: In some cases, the removal of the N-benzyl group via catalytic transfer hydrogenation can be sluggish or fail altogether, necessitating the exploration of alternative deprotection strategies.[7]
Synthetic Workflow: Introduction and Removal of the Benzyl Protecting Group
The application of the benzyl protecting group in piperidine synthesis follows a logical workflow, beginning with its introduction to protect the nitrogen, followed by desired synthetic modifications, and concluding with its removal to yield the final product.
Caption: General workflow for piperidine synthesis using a benzyl protecting group.
Experimental Protocols
Introduction of the N-Benzyl Group
Two primary methods for the N-benzylation of piperidines are direct alkylation and reductive amination.[1][4]
Method A: Direct Nucleophilic Substitution (SN2)
This classic method involves the direct alkylation of the piperidine nitrogen with a benzyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.[1][4]
Caption: Workflow for N-benzylation via direct alkylation.
Detailed Protocol (Direct Alkylation): [4]
-
To a solution of the piperidine derivative (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, add 3 equivalents of benzyl bromide and 3 equivalents of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at reflux for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-benzyl piperidine derivative.
Method B: Reductive Amination
This method involves the reaction of a piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzyl piperidine.[2][4]
Caption: Workflow for N-benzylation via reductive amination.
Detailed Protocol (Reductive Amination): [4]
-
Prepare a solution of hydrochloric acid (6M) in methanol and add the piperidine derivative and 5 equivalents of benzaldehyde.
-
Stir the mixture and cool to 0°C.
-
Add sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction at room temperature for 6-12 hours.
-
Upon completion, proceed with an appropriate workup to isolate the N-benzyl piperidine product.
Removal of the N-Benzyl Group (Deprotection)
The most common method for the cleavage of the N-benzyl group is catalytic hydrogenolysis, which can be achieved using hydrogen gas or a hydrogen transfer reagent.[3][4][8]
Method C: Catalytic Hydrogenolysis
This method involves the use of a palladium catalyst to cleave the C-N bond in the presence of a hydrogen source.[3]
Caption: Workflow for N-debenzylation via catalytic hydrogenolysis.
Detailed Protocol (Catalytic Transfer Hydrogenolysis): [8]
-
To a stirred suspension of the N-benzyl piperidine compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 6-10 minutes for many substrates.[8]
-
After completion, remove the catalyst by filtration through a pad of Celite.
-
Wash the Celite pad with chloroform (20 ml).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected piperidine derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the introduction and removal of the N-benzyl group in piperidine synthesis, compiled from various literature sources.
| Transformation | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| N-Benzylation | Piperidine | Benzyl bromide (3 eq.), K₂CO₃ (3 eq.), CH₃CN, reflux | 3-6 h | Not specified | [4] |
| N-Benzylation | Piperidine | Benzaldehyde (5 eq.), NaBH₃CN (1.5 eq.), 6M HCl in MeOH, 0°C to RT | 6-12 h | Not specified | [4] |
| N-Benzylation | 5-(Amino)pentan-1-ol | Benzaldehyde (1.2 eq.), NaBH₄ (1.8 eq.), MeOH, reflux then RT | Overnight, then 24 h | Not specified | [9] |
| N-Debenzylation | N-Benzyl amino acids/amines | 10% Pd-C, Ammonium formate (5 eq.), MeOH, reflux | 6-10 min | High | [8] |
| N-Debenzylation | N-Benzyl-2-methylimidazole | 10% Pd-C, Ammonium formate (5 eq.), MeOH, reflux | 60 min | High | [8] |
| N-Debenzylation | N-Benzylated primary amines | Laccase from Trametes versicolor, TEMPO, O₂, aqueous medium | Not specified | Excellent | [10] |
Conclusion
The benzyl protecting group is an invaluable asset in the synthesis of complex piperidine derivatives. Its stability, coupled with the mild conditions required for its removal, allows for a high degree of synthetic flexibility. While challenges such as catalyst poisoning and the need for selectivity in the presence of other reducible groups exist, a thorough understanding of the available methodologies and careful optimization of reaction conditions can overcome these hurdles. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the benzyl protecting group in their synthetic endeavors, ultimately facilitating the discovery and development of novel piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. uwindsor.ca [uwindsor.ca]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. rsc.org [rsc.org]
- 10. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, facilitating the synthesis of a diverse range of N-substituted piperidine-4-carboxamides. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs and drug candidates due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for exploring chemical space.[1][2] This acyl chloride is particularly useful as it allows for the direct and efficient coupling with a wide variety of primary and secondary amines to form stable amide bonds. The resulting 1-(benzyloxycarbonyl)piperidine-4-carboxamide derivatives are valuable intermediates in the discovery of novel therapeutics targeting a range of biological targets, including enzymes and receptors.
Chemical Properties
-
Molecular Formula: C₁₄H₁₆ClNO₃
-
Molecular Weight: 281.74 g/mol
-
Appearance: Colorless or slightly yellow solid
-
Solubility: Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Reactivity: The chlorocarbonyl group is highly reactive towards nucleophiles, such as amines, leading to the formation of amides. It can also be hydrolyzed to the corresponding carboxylic acid in the presence of water.
Applications in Drug Discovery
N-substituted piperidine-4-carboxamides derived from this compound are integral to the development of various therapeutic agents. The ability to readily diversify the substituent on the amide nitrogen allows for the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Key therapeutic areas where these scaffolds have been explored include:
-
Enzyme Inhibition: As demonstrated in the synthesis of human Carbonic Anhydrase (hCA) inhibitors, the piperidine-4-carboxamide core can be elaborated to target specific enzyme active sites.[3]
-
Neurological Disorders: These compounds have been investigated as potential treatments for Alzheimer's disease by targeting cholinesterases.[4]
-
Dopamine Receptor Antagonism: Derivatives have been synthesized and evaluated for their activity as dopamine D4 receptor antagonists.
General Experimental Protocol: Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides from this compound and a variety of primary or secondary amines.
Materials
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperazine derivatives)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography apparatus (if necessary)
Procedure
-
Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.1-1.5 eq.).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Quantitative Data: Examples of Synthesized Amides
The following table summarizes the synthesis of various N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides. While the provided examples start from the corresponding carboxylic acid and utilize a coupling agent, the reaction of the acyl chloride is expected to proceed with similar or higher efficiency under the Schotten-Baumann conditions described above.
| Amine Substrate | Product | Yield (%) | Reference |
| N-Benzylpiperazine | 4-(4-(4-Benzylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 44 | |
| 4-Fluorophenylpiperazine | 4-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 54 | |
| 3-Methylphenylpiperazine | 4-(4-(4-(o-Tolyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 71 | |
| N-Benzylamine | N-Benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 90 | |
| 4-Methylbenzylamine | N-(4-Methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 54 | |
| 2-Methoxybenzylamine | N-(2-Methoxybenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 55 | |
| 2-Chlorobenzylamine | N-(2-Chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 51 | |
| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 46 |
Visualizations
Caption: General workflow for the synthesis of N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides.
Caption: Versatility of this compound in generating diverse amide libraries.
Caption: The role of piperidine-4-carboxamide scaffolds in targeting various diseases.
References
Application Notes: Acylation of Primary Amines with Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a versatile bifunctional reagent employed in the synthesis of various piperidine-containing compounds, which are significant scaffolds in medicinal chemistry.[1][2] The presence of a reactive acyl chloride group allows for the facile acylation of nucleophiles, such as primary amines, to form stable amide bonds.[2] This reaction is a cornerstone of drug discovery and development, enabling the construction of complex molecules with potential therapeutic applications, including antidepressants and beta-blockers.[1] The benzyl carbamate protecting group on the piperidine nitrogen provides stability during the acylation and can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization. This document provides a detailed protocol for the acylation of primary amines using this compound.
Reaction Mechanism
The acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed. This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.[3]
Quantitative Data Summary
The following table summarizes the representative outcomes for the acylation of various primary amines with this compound. The data presented are illustrative of typical results obtained under the standardized protocol described below.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | 2 | 94 |
| 2 | Aniline | Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | 3 | 89 |
| 3 | 4-Fluoroaniline | Benzyl 4-((4-fluorophenyl)carbamoyl)piperidine-1-carboxylate | 3 | 87 |
| 4 | Cyclohexylamine | Benzyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate | 2 | 96 |
| 5 | Ethanolamine | Benzyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate | 2.5 | 90 |
Experimental Protocol
This protocol details a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Triethylamine (NEt₃) (1.5 eq)[4]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]
-
Brine (saturated aqueous NaCl solution)[4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[4]
-
Addition of Reagents: To the cooled and stirring solution, add triethylamine (1.5 eq).[4] Subsequently, add the primary amine (1.05 eq) dropwise.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding deionized water.[4] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[4]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.[4]
Visualized Experimental Workflow
Figure 1. Workflow for the acylation of primary amines.
Safety Precautions
-
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
-
Dichloromethane is a volatile and potentially hazardous solvent; handle it accordingly.
-
Triethylamine is a corrosive and flammable base.
This protocol provides a robust and reproducible method for the synthesis of N-substituted piperidine-4-carboxamides, which are valuable intermediates in pharmaceutical research and development. The reaction is generally high-yielding and amenable to a wide range of primary amine substrates.
References
Application Notes and Protocols for Esterification using Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. Its activated acyl chloride functionality allows for efficient esterification with a wide range of alcohols, including primary, secondary, and sterically hindered alcohols. The resulting benzyl 4-(alkoxycarbonyl)piperidine-1-carboxylate derivatives are versatile scaffolds in drug discovery, particularly for central nervous system (CNS) targets. The piperidine moiety is a prevalent feature in many CNS-active drugs, and its derivatives are known to interact with targets such as monoamine transporters.[1][2][3][4] This document provides detailed protocols for the esterification reaction and discusses the relevance of the resulting products in the context of neurotransmitter transporter signaling.
Chemical Properties and Handling
This compound is a colorless to light yellow solid that is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Store in a cool, dry place.
Experimental Protocols
General Protocol for Esterification of a Primary Alcohol
This protocol describes a general procedure for the reaction of this compound with a generic primary alcohol in the presence of a base.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the alcohol solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Experimental Workflow
Caption: Experimental workflow for the esterification reaction.
Data Presentation
The following table summarizes representative quantitative data for the esterification of various alcohols with this compound. Yields are based on typical outcomes for this type of reaction.
| Entry | Alcohol | Product | Molecular Formula | Yield (%) |
| 1 | Ethanol | Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate | C₁₆H₂₁NO₄ | 85-95 |
| 2 | n-Butanol | Benzyl 4-(butoxycarbonyl)piperidine-1-carboxylate | C₁₈H₂₅NO₄ | 80-90 |
| 3 | Isopropanol | Benzyl 4-(isopropoxycarbonyl)piperidine-1-carboxylate | C₁₇H₂₃NO₄ | 75-85 |
| 4 | Benzyl Alcohol | Benzyl 4-((benzyloxy)carbonyl)piperidine-1-carboxylate | C₂₁H₂₃NO₄ | 88-96 |
Reference Spectroscopic Data:
While specific data for the above products require experimental determination, the following are typical ¹H NMR chemical shifts for a related structure, Benzyl 4-acetylpiperidine-1-carboxylate, which can serve as a reference for the piperidine core:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.15 (br d, 2H, piperidine-H), 2.85 (br t, 2H, piperidine-H), 2.45 (m, 1H, piperidine-H), 2.15 (s, 3H, -COCH₃), 1.85-1.75 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H).
Application in Drug Discovery: Targeting Monoamine Transporters
Piperidine derivatives are a cornerstone in the development of drugs targeting the central nervous system.[1][2][3][4] The esters synthesized using this compound can serve as precursors or final compounds in the discovery of ligands for monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][7][8] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, ADHD, and other neurological disorders.[9][10][11]
The general structure of the synthesized esters allows for further chemical modifications. For instance, the benzyl protecting group on the piperidine nitrogen can be removed via hydrogenolysis, allowing for the introduction of other substituents to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles.
Monoamine Transporter Signaling Pathway
The diagram below illustrates the general mechanism of monoamine transporters at the presynaptic terminal and how they are targeted by reuptake inhibitors.
Caption: Monoamine transporter signaling at the synapse.
This pathway highlights how reuptake inhibitors, potentially derived from the described esterification protocol, can block the transporter protein, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced signaling at the postsynaptic receptor.[12][13] This is the fundamental mechanism of action for many antidepressant and anxiolytic drugs.[14] The regulation of these transporters is complex, involving various protein kinases and signaling cascades that can influence their activity and trafficking.[15][16]
Conclusion
This compound is a valuable reagent for the synthesis of diverse ester derivatives. The straightforward and high-yielding esterification protocol makes it an attractive starting material for creating libraries of compounds for drug discovery, particularly for targeting monoamine transporters in the CNS. The ability to further functionalize the piperidine scaffold provides a robust platform for developing novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 16. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Large-Scale Synthesis and Use of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. Detailed protocols for its preparation and subsequent use in the synthesis of bioactive molecules are presented, with a focus on quantitative data and practical considerations for scaling up production.
Introduction
This compound, also known as N-Cbz-piperidine-4-carbonyl chloride, is a valuable bifunctional building block in medicinal chemistry. The presence of a reactive acid chloride and a protected piperidine nitrogen allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors and central nervous system (CNS) active agents. The piperidine scaffold is a prevalent motif in many approved drugs, highlighting the importance of efficient and scalable synthetic routes to its derivatives.[1][2][3]
Large-Scale Synthesis of this compound
The large-scale synthesis of this compound is typically a multi-step process commencing from readily available 4-piperidinecarboxylic acid. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz-piperidine-4-carboxylic acid)
This protocol describes the N-protection of 4-piperidinecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.[4]
Materials:
-
4-Piperidinecarboxylic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 4-piperidinecarboxylic acid (1.0 equivalent) in water, add sodium carbonate (2.0 equivalents) portion-wise at room temperature.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the aqueous layer with toluene to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.
| Parameter | Value |
| Typical Scale | 1 kg |
| Yield | 90-95% |
| Purity | >98% (by HPLC) |
| Reaction Time | 12-16 hours |
| Temperature | 0-25 °C |
Protocol 2: Large-Scale Synthesis of this compound
This protocol details the conversion of the N-protected carboxylic acid to the corresponding acid chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF (0.02 equivalents).
-
Cool the mixture to 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature below 10 °C. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).
-
Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound as a crude oil or low-melting solid, which can be used in the next step without further purification.
| Parameter | Value |
| Typical Scale | 1 kg |
| Yield | >95% (crude) |
| Purity | Used directly in the next step |
| Reaction Time | 2-4 hours |
| Temperature | 0-25 °C |
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate for the synthesis of various drug candidates, particularly those targeting the central nervous system. Its utility is demonstrated in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[1][2][3][5]
Application Example: Synthesis of N-Benzylpiperidine Carboxamide Acetylcholinesterase Inhibitors
The following protocol outlines the synthesis of a series of N-aryl and N-heteroaryl piperidine carboxamides, which have shown significant acetylcholinesterase inhibitory activity.[1]
Figure 2: General workflow for the synthesis of acetylcholinesterase inhibitors.
Protocol 3: Synthesis of 1-Benzyl-N-(aryl/heteroaryl)piperidine-4-carboxamides
Materials:
-
This compound
-
Substituted aniline or heteroaromatic amine (e.g., 2-amino-5,6-dimethoxy-8H-indeno[1,2-d]thiazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the substituted aniline or heteroaromatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine carboxamide.
Quantitative Data for Representative Acetylcholinesterase Inhibitors: [1]
| Compound | R-Group (Amine) | AChE IC₅₀ (µM) |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 |
Signaling Pathway
The synthesized compounds act as inhibitors of acetylcholinesterase. In the cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft and binds to postsynaptic receptors to propagate the nerve impulse. Acetylcholinesterase terminates this signal by hydrolyzing acetylcholine. Inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Figure 3: Mechanism of action of acetylcholinesterase inhibitors.
Conclusion
This compound is a critical intermediate for the synthesis of complex, biologically active molecules. The protocols provided herein offer a scalable and efficient pathway for its production and demonstrate its utility in the development of potent enzyme inhibitors. The structured data and visual workflows are intended to facilitate the adoption and optimization of these methods in research and drug development settings.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Derivatives
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate and its derivatives are valuable bifunctional building blocks in medicinal chemistry and drug development. They incorporate a piperidine scaffold, common in many pharmaceuticals, with two key functional groups: a benzyloxycarbonyl (Cbz or Z) protected amine and a reactive chlorocarbonyl group. The Cbz group provides robust protection for the piperidine nitrogen, stable under a variety of reaction conditions.[1][2] Its removal, or deprotection, is a critical step to enable further functionalization at the nitrogen atom.
However, the presence of the highly electrophilic chlorocarbonyl group presents a significant chemical challenge. This group is susceptible to reaction with many reagents and solvents used for Cbz deprotection. Therefore, synthetic strategies often involve the deprotection of a more stable precursor, such as the corresponding carboxylic acid, followed by conversion to the acid chloride. These notes provide an overview of common deprotection strategies and detailed protocols applicable to these systems.
Deprotection Strategies for N-Cbz Protected Piperidines
The removal of the Cbz protecting group is a well-established transformation in organic synthesis. The primary methods employed are catalytic hydrogenolysis and acid-mediated cleavage.
-
Catalytic Hydrogenolysis : This is the most common and generally mildest method for Cbz deprotection.[2] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction proceeds cleanly, yielding the deprotected amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed.[2] Transfer hydrogenation, using a hydrogen donor like ammonium formate, is an alternative that avoids the need for handling hydrogen gas.[3]
-
Acid-Mediated Deprotection : Strong acidic conditions can also cleave the Cbz group.[2][4] Reagents such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in organic solvents are effective.[2][4] This method is advantageous when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes. However, it is less mild than hydrogenolysis and may not be suitable for acid-labile substrates.
Key Consideration: Reactivity of the Chlorocarbonyl Group
The chlorocarbonyl group is highly reactive and incompatible with standard Cbz deprotection conditions:
-
Nucleophilic Solvents: Protic solvents like methanol or ethanol, commonly used in hydrogenolysis, will react with the chlorocarbonyl group to form the corresponding methyl or ethyl ester.
-
Basic Conditions: The group is sensitive to bases.
-
Water: Any moisture will hydrolyze the chlorocarbonyl group to a carboxylic acid.
Given this reactivity, direct deprotection of this compound is synthetically impractical. The recommended approach is a two-step sequence:
-
Deprotection of the N-Cbz group from a stable precursor, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid .
-
Conversion of the resulting piperidine-4-carboxylic acid to the desired acid chloride in a subsequent step.
The following protocols detail the deprotection of this key precursor.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for N-Cbz Deprotection
This protocol describes the removal of the Cbz group from 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid using palladium on carbon (Pd/C) and hydrogen gas.
Diagram of the Experimental Workflow
References
Application Notes and Protocols for the Purification of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Derivatives by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and other central nervous system agents.[1][2] The purity of these intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs), impacting reaction yields, impurity profiles, and the overall safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the purification of this compound derivatives using chromatographic techniques, primarily focusing on column chromatography and High-Performance Liquid Chromatography (HPLC).
The target compound, this compound, is a colorless or slightly yellow solid that is soluble in common organic solvents like dichloromethane, ethanol, and dimethylformamide.[1] Due to the reactive nature of the chlorocarbonyl group, which can undergo nucleophilic substitution or hydrolysis, careful handling and appropriate purification strategies are essential.[3]
Chromatographic Purification Strategies
Chromatography is a powerful technique for the purification of these piperidine derivatives. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
-
Column Chromatography: This is the most common method for purifying multi-gram quantities of these compounds. It is effective for removing by-products from the synthesis, such as starting materials and reagents.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical assessment of purity and preparative purification of smaller quantities of material to a very high degree of purity.
Data Presentation
Table 1: Typical Column Chromatography Parameters for Piperidine Derivatives
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel (SiO2) | [4] |
| Mobile Phase (Eluent) | Gradients of Ethyl Acetate in Hexanes or Petroleum Ether | [5] |
| Typical Eluent Composition | 0-60% Ethyl Acetate in Hexanes | [5] |
| Yield | 24-68% (for various derivatives) | [4][5] |
| Purity (Post-Column) | >95% (as determined by NMR or HPLC) | [6] |
Table 2: HPLC Parameters for Analysis of Related Piperidine Derivatives
| Parameter | Description | Reference |
| Column | Newcrom R1, C18 (5 µm, 250 x 4.6 mm or 150 x 4.6 mm) | [7][8] |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or TFA) | [7][8] |
| Detection | UV-VIS at 210, 254, 280 nm | [8] |
| Flow Rate | 0.8 - 1.0 mL/min | [8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. This dry-loading method is preferred for better resolution. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific derivative and impurities and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Protocol 2: HPLC Analysis of Purity
This protocol provides a general method for determining the purity of the purified product using reverse-phase HPLC.
Materials:
-
Purified this compound derivative
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation: Prepare a dilute solution of the purified compound in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage (e.g., 95%) over a set period (e.g., 8 minutes), and hold for a few minutes before returning to the initial conditions.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Mandatory Visualizations
References
- 1. chembk.com [chembk.com]
- 2. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Buy this compound | 10314-99-5 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 7. Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in Solid-Phase Synthesis
Introduction
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a versatile bifunctional building block for solid-phase organic synthesis (SPOS), particularly in the construction of diverse chemical libraries for drug discovery. The molecule incorporates a piperidine scaffold, a common motif in many pharmaceuticals. The nitrogen of the piperidine is protected by a benzyloxycarbonyl (Cbz) group, which is orthogonal to the more commonly used Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS).[1] The presence of the reactive chlorocarbonyl group allows for the direct coupling of the piperidine moiety to a resin-bound nucleophile, such as an amine, to form a stable amide bond. This enables the piperidine ring to be used as a scaffold for further diversification.
These application notes provide a detailed protocol for the immobilization of this compound onto an amino-functionalized solid support and subsequent derivatization to generate a library of substituted piperidine-4-carboxamides.
Core Principles
The synthetic strategy involves three main stages:
-
Immobilization: The acyl chloride functionality of this compound is utilized for its direct acylation of an amine-functionalized resin, such as a Rink Amide resin. This step covalently links the piperidine scaffold to the solid support.
-
Deprotection: The Cbz protecting group on the piperidine nitrogen is selectively removed. This is typically achieved through hydrogenolysis, which is orthogonal to the acid-labile cleavage conditions used for many common solid supports.[1]
-
Diversification and Cleavage: The newly exposed secondary amine on the piperidine ring can be further functionalized, for example, through reductive amination or acylation. Finally, the derivatized product is cleaved from the solid support.
This approach allows for the generation of a library of N-substituted piperidine-4-carboxamides with diversity introduced at the piperidine nitrogen.
Data Presentation
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM | Acid-labile resin for cleavage of amides |
| Initial Resin Loading | 0.8 mmol/g | As specified by the manufacturer |
| Loading of Scaffold | 0.75 mmol/g | Determined by gravimetric analysis |
| Cleavage Yield | 85-95% | Dependent on the final substituent |
| Purity of Crude Product | >80% | Determined by LC-MS analysis |
Table 2: Diversification Reaction Yields (Hypothetical)
| R-CHO for Reductive Amination | R'-COCl for Acylation | Expected Purity of Crude Product |
| Benzaldehyde | - | > 85% |
| Isobutyraldehyde | - | > 90% |
| - | Benzoyl chloride | > 88% |
| - | Acetyl chloride | > 92% |
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the coupling of the title compound to an amine-functionalized solid support.
Materials:
-
Rink Amide AM resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Rink Amide AM resin (1.0 g, 0.8 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 equiv., 2.4 mmol) and DIPEA (3.0 equiv., 2.4 mmol) in anhydrous DMF (15 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group from the resin-bound piperidine scaffold.
Materials:
-
Cbz-protected resin from Protocol 1
-
Palladium on carbon (10 wt. % Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Solid-phase synthesis vessel equipped for reflux
Procedure:
-
Swell the Cbz-protected resin (1.0 g) in MeOH (15 mL).
-
Add ammonium formate (10 equiv.) and a catalytic amount of Pd/C.
-
Reflux the mixture for 6 hours.
-
Filter the resin and wash it thoroughly with MeOH (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
Protocol 3: Diversification via Reductive Amination
This protocol details the introduction of diversity at the piperidine nitrogen through reductive amination.
Materials:
-
Deprotected resin from Protocol 2
-
Aldehyde (R-CHO, 5.0 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN, 5.0 equiv.)
-
1% Acetic acid in DMF
-
Anhydrous DMF
-
DCM
-
MeOH
Procedure:
-
Swell the deprotected resin (0.2 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
Add the desired aldehyde (5.0 equiv.) and agitate for 30 minutes.
-
Add a solution of NaBH₃CN (5.0 equiv.) in 1% acetic acid in DMF.
-
Agitate the mixture at room temperature for 8 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Solid Support
This protocol describes the release of the final product from the resin.
Materials:
-
Diversified resin from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Swell the diversified resin (0.1 mmol) in DCM (2 mL) for 30 minutes and then drain.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and dry the product under vacuum.
-
Purify the crude product by an appropriate method (e.g., preparative HPLC).
Visualizations
Caption: Workflow for the solid-phase synthesis of a piperidine-4-carboxamide library.
References
Troubleshooting & Optimization
Preventing hydrolysis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. The focus of this guide is to address challenges related to the prevention of hydrolysis during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals.[1] It possesses a highly reactive acyl chloride functional group. The carbon atom in the chlorocarbonyl group (-COCl) is highly electrophilic, making it susceptible to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to a reaction called hydrolysis.
Q2: What is the product of hydrolysis and how does it affect my reaction?
Hydrolysis of this compound results in the formation of Benzyl 4-(carboxy)piperidine-1-carboxylate and hydrochloric acid (HCl).[2] The formation of this carboxylic acid byproduct consumes your starting material, leading to a lower yield of your desired product. Additionally, the generated HCl can react with amine substrates, rendering them non-nucleophilic and further inhibiting the desired reaction.
Q3: How can I visually identify if my this compound has been hydrolyzed?
If the compound is a solid, it may appear clumpy or have a "wet" look. Upon exposure to air, you might observe the evolution of steamy, acidic fumes of hydrogen chloride (HCl), which has a sharp, pungent odor. In solution, the presence of the carboxylic acid impurity can be detected using analytical techniques like NMR or IR spectroscopy.
Q4: What are the best practices for storing this compound?
To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is recommended to store it in a cool, dry place, for instance, inside a desiccator or a glovebox with a controlled atmosphere.
Troubleshooting Guide
Problem 1: Low or no yield of the desired amide product.
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Question: I am getting a very low yield of my target amide. What could be the primary cause? Answer: The most likely cause is the hydrolysis of your this compound starting material. This can happen if there is moisture in your reaction setup. Ensure that all your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine substrate is also dry. It is best practice to handle this compound in a glovebox.
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Question: I have taken precautions to exclude moisture, but the yield is still low. What else could be wrong? Answer: Inadequate scavenging of the hydrochloric acid (HCl) byproduct can also lead to low yields. The HCl generated during the reaction will protonate your amine nucleophile, making it unreactive. It is crucial to use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in at least a stoichiometric amount to neutralize the HCl as it is formed.
Problem 2: Presence of a significant amount of a polar impurity in the final product.
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Question: My NMR/LC-MS analysis shows a major byproduct. How can I identify and eliminate it? Answer: This byproduct is very likely the hydrolyzed starting material, Benzyl 4-(carboxy)piperidine-1-carboxylate. To confirm, you can compare its spectral data with a known sample or predict its expected chemical shifts and mass. To eliminate its formation, you must rigorously exclude water from your reaction by using anhydrous solvents and an inert atmosphere. If the byproduct has already formed, you may be able to remove it during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Problem 3: The reaction is not proceeding to completion.
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Question: My reaction seems to stall, and I observe unreacted starting material. What should I do? Answer: If you have ruled out hydrolysis and inadequate base, consider the reaction temperature. While many acylation reactions with acyl chlorides are fast at room temperature, less reactive nucleophiles might require gentle heating. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If you still observe no significant conversion by TLC or LC-MS, you can try heating the reaction mixture gently. Also, ensure that all your starting materials are fully dissolved in the chosen anhydrous solvent. Common aprotic solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Data Presentation
The presence of water has a significant negative impact on the yield of the desired amide product. The following table provides an illustrative representation of how the percentage of water in the reaction can affect the product distribution. Please note that this data is representative and the actual results may vary based on specific reaction conditions.
| Water Content in Reaction (mol%) | Expected Amide Product Yield (%) | Expected Hydrolyzed Byproduct (%) |
| 0.0 (Anhydrous) | >95% | <5% |
| 0.5 | 80-90% | 10-20% |
| 1.0 | 60-70% | 30-40% |
| 5.0 | <20% | >80% |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol outlines a general method for the N-acylation of a primary amine with this compound, with a focus on minimizing hydrolysis.
Materials:
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This compound
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Primary amine
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
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Nitrogen or Argon gas supply
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Oven-dried glassware
Procedure:
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Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet.
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Under a positive pressure of the inert gas, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
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In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
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Cool the amine solution to 0 °C using an ice bath.
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Slowly add the solution of this compound to the stirred amine solution via a syringe.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Quantification of Hydrolysis Byproduct by HPLC
This protocol can be used to determine the amount of hydrolyzed starting material in a reaction mixture.
Materials:
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Reaction mixture sample
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Benzyl 4-(carboxy)piperidine-1-carboxylate standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid
Procedure:
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Prepare a calibration curve using standard solutions of Benzyl 4-(carboxy)piperidine-1-carboxylate at various known concentrations.
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Dilute a small aliquot of the crude reaction mixture with the mobile phase.
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Analyze the sample by reverse-phase HPLC using a C18 column.
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A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Monitor the elution profile using a UV detector at an appropriate wavelength.
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Identify the peak corresponding to the hydrolyzed byproduct by comparing its retention time with the standard.
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Quantify the amount of the hydrolyzed byproduct in the reaction mixture by using the calibration curve.
Visualizations
Caption: Competitive reaction pathways for this compound.
Caption: Experimental workflow to minimize hydrolysis during amide synthesis.
References
Technical Support Center: Optimizing Amide Coupling Reactions with Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals.[1] Its structure features a piperidine ring with a reactive chlorocarbonyl group, making it an ideal building block for creating amide or ester linkages through nucleophilic substitution.[2] This compound is frequently employed in the development of antidepressants, antiepileptic drugs, and beta-blockers.[1]
Q2: What is the primary reaction mechanism for the coupling of this compound with an amine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q3: My amide coupling reaction is showing low or no yield. What are the common causes?
Several factors can lead to poor outcomes in your coupling reaction. These often include:
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Inadequate Amine Nucleophilicity: The amine may be too weakly nucleophilic due to electronic effects (e.g., anilines with electron-withdrawing groups) or steric hindrance.
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Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture. Any water present in the reaction can hydrolyze the acyl chloride to the corresponding carboxylic acid, rendering it unreactive towards the amine under these conditions.[2]
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Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly impact the yield.
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Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
Troubleshooting Guide
This section provides solutions to common problems encountered during the coupling of this compound with amines.
Problem 1: Low or No Product Formation
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Caption: Troubleshooting workflow for low or no product yield.
Detailed Solutions:
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Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Base Selection: A non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the HCl produced. Use at least 1.1 equivalents of the base. For weakly nucleophilic amines, a stronger, non-nucleophilic base might be beneficial.
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Amine Reactivity:
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Sterically Hindered Amines: Reactions with bulky secondary amines may require longer reaction times or elevated temperatures to proceed to completion.
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Electron-Poor Amines: Anilines with electron-withdrawing substituents are less nucleophilic. In such cases, using a more polar aprotic solvent like N,N-dimethylformamide (DMF) can help, as can increasing the reaction temperature.
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Temperature Optimization: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, especially with less reactive amines.
Problem 2: Multiple Spots on TLC, Indicating Side Products
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Caption: Troubleshooting workflow for the formation of side products.
Detailed Solutions:
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Controlled Addition: Add a solution of this compound dropwise to the stirred solution of the amine and base at 0 °C. This helps to control the reaction rate and minimize the formation of byproducts from potential side reactions.
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Stoichiometry: Ensure accurate measurement of your reagents. Using a large excess of the acyl chloride can lead to the formation of di-acylated products if the primary product has other reactive sites.
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Aqueous Work-up: After the reaction is complete, a standard work-up procedure is essential. This typically involves washing the organic layer with a mild aqueous acid (like saturated ammonium chloride solution) to remove the base and any unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid, and finally a brine wash.
Experimental Protocols
General Protocol for Coupling with a Primary Amine
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Considerations for Different Amine Types
| Amine Type | Recommended Solvent | Recommended Base | Temperature Profile | Expected Reaction Time |
| Primary Aliphatic | DCM, THF | Et3N, DIPEA | 0 °C to RT | 1-4 hours |
| Secondary Aliphatic | DCM, DMF | Et3N, DIPEA | 0 °C to RT, may require gentle heating | 4-12 hours |
| Electron-Rich Anilines | DCM, THF | Et3N, DIPEA | 0 °C to RT | 2-6 hours |
| Electron-Poor Anilines | DMF, DMAc | DIPEA, Proton Sponge® | RT to 50 °C | 12-24 hours |
Data Presentation
The following table provides a general overview of expected outcomes based on reaction parameters. Actual yields will vary depending on the specific substrate and experimental execution.
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | DCM | Et3N | 0 to RT | 2 | >90% |
| Aniline | DCM | Et3N | 0 to RT | 4 | 80-90% |
| Diethylamine | THF | DIPEA | 0 to RT | 6 | 75-85% |
| 4-Nitroaniline | DMF | DIPEA | 50 | 18 | 50-70% |
Note: This data is illustrative and based on general principles of amide coupling reactions.
References
Troubleshooting low yield in Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate from its corresponding carboxylic acid, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you navigate to the relevant problem.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this reaction, which converts a carboxylic acid to an acid chloride, are frequently due to a few critical factors. The most common culprits are the presence of moisture, suboptimal reaction conditions, or incomplete reaction.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: this compound is an acid chloride, a class of compounds that is highly reactive towards water. Any moisture present in the reaction setup can hydrolyze the product back to the starting carboxylic acid, thus reducing the yield.[1]
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Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried before use, either by flame-drying under an inert atmosphere (like nitrogen or argon) or by oven-drying at >100°C for several hours and cooling in a desiccator.
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Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be appropriately dried using standard laboratory procedures.
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Reagents: Ensure the starting material, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, is dry. The chlorinating agent (e.g., thionyl chloride or oxalyl chloride) should be of high purity and handled under an inert atmosphere to prevent degradation from atmospheric moisture.
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Optimize Reagent Stoichiometry and Addition:
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Excess Chlorinating Agent: It is common practice to use a slight to moderate excess of the chlorinating agent (typically 1.5 to 2.5 equivalents) to ensure the complete conversion of the carboxylic acid.
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Controlled Addition: For exothermic reactions, especially when using a catalyst like DMF with oxalyl chloride, the chlorinating agent should be added dropwise at a low temperature (e.g., 0°C) to control the reaction rate and prevent side reactions.
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Monitor Reaction Progress:
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Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Note that acid chlorides can be unstable on silica gel plates and may streak or hydrolyze. It is often more practical to take a small aliquot of the reaction, quench it with an alcohol (like methanol) to form the stable methyl ester, and then run the TLC to confirm the consumption of the starting acid.
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Q2: I am observing the formation of multiple products or impurities. What could be the reason?
The formation of byproducts is a common issue that can complicate purification and lower the yield of the desired product.
Potential Side Reactions and Impurities:
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Anhydride Formation: Incomplete reaction or insufficient chlorinating agent can sometimes lead to the formation of a symmetric anhydride from two molecules of the starting carboxylic acid.
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Decomposition: The product, this compound, may decompose if subjected to high temperatures for extended periods. It is crucial to remove the excess chlorinating agent and solvent under reduced pressure at a low temperature.
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Side Reactions with Benzyl Protecting Group: While generally stable under these conditions, harsh reaction conditions (e.g., very high temperatures) could potentially affect the benzyl carbamate (Cbz) protecting group, although this is less common with standard chlorinating agents.
Troubleshooting Workflow for Impurity Formation:
Caption: Troubleshooting logic for impurity formation.
Q3: The workup procedure seems to be causing product loss. How can I improve it?
Given the reactivity of the acid chloride, the workup is a critical step where significant product loss can occur.
Key Considerations for Workup:
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Avoid Aqueous Washes: Do not wash the crude product with water or aqueous solutions, as this will lead to rapid hydrolysis.[1] The primary goal of the workup is to remove the excess chlorinating agent and the reaction solvent.
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Removal of Volatile Byproducts:
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If using thionyl chloride (SOCl₂), the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and can be removed with the solvent under reduced pressure.[2][3]
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If using oxalyl chloride ((COCl)₂), the byproducts are carbon dioxide (CO), carbon monoxide (CO), and HCl, which are also gaseous.
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Efficient Solvent and Reagent Removal: Use a rotary evaporator to remove the solvent and any excess chlorinating agent. It is advisable to use a cold trap and an acid trap (e.g., a bubbler with a dilute NaOH solution) to capture corrosive and toxic vapors. To minimize product decomposition, perform the evaporation at a low temperature (e.g., < 40°C).
Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is best for this reaction: thionyl chloride or oxalyl chloride?
A: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. The choice often depends on the desired reaction conditions and the scale of the synthesis.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, DCM). | Inexpensive; byproducts (SO₂, HCl) are gaseous and easily removed. | Higher reaction temperatures may be required; can lead to charring with sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) ** | Typically used in an inert solvent (e.g., DCM) at 0°C to room temperature with a catalytic amount of DMF. | Milder reaction conditions; byproducts are gaseous. | More expensive than SOCl₂; the Vilsmeier intermediate with DMF can sometimes lead to side reactions. |
Q: Do I need to use a catalyst?
A: When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is almost always used. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. When using thionyl chloride, a catalyst is not strictly necessary, but reactions can sometimes be accelerated by the addition of pyridine.
Q: How should I purify the final product?
A: this compound is a high-boiling liquid or a low-melting solid. If the crude product is relatively clean after removal of the solvent and excess reagents, it can often be used in the next step without further purification. If purification is necessary, short-path vacuum distillation is the most common method. Column chromatography on silica gel is generally not recommended due to the high reactivity of the acid chloride, which can lead to decomposition on the column.
Q: How can I confirm that my product has been successfully formed?
A: The formation of the acid chloride can be confirmed by several analytical methods:
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Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch for the acid chloride at a higher wavenumber (typically 1785-1815 cm⁻¹) compared to the starting acid's carbonyl stretch.
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¹H NMR Spectroscopy: While the proton spectra of the starting material and product will be similar, you will observe the disappearance of the acidic proton (COOH) signal, which is often a broad singlet far downfield.
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Derivatization for GC/MS or TLC: As mentioned earlier, reacting a small sample with a simple alcohol (e.g., methanol or ethanol) or an amine (e.g., benzylamine) will convert it to a stable ester or amide derivative, which is much easier to analyze by GC/MS or TLC without decomposition.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound using thionyl chloride.
Objective: To convert 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid to this compound.
Reaction Scheme:
Caption: Synthesis of the target acid chloride.
Materials:
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1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (or another suitable inert solvent like dichloromethane)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon.
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Charging the Flask: To the flask, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq).
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Solvent Addition: Add anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).
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Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. The addition may cause some gas evolution (HCl).
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Reaction: Heat the reaction mixture to reflux (for toluene, this is ~110°C) and maintain for 2-4 hours. Monitor the reaction for the dissolution of the starting material and the cessation of gas evolution.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use an efficient vacuum and a suitable trap for the acidic vapors.
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Product: The resulting crude oil or solid is this compound, which can be used for the next step assuming sufficient purity, or purified by vacuum distillation if necessary.
References
Stability of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low when using this compound. What could be the issue?
A1: Low reaction yields are often attributed to the degradation of this compound, which is a reactive acyl chloride. The primary cause of degradation is reaction with nucleophilic impurities in your solvent or reagents, such as water or alcohols.
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Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
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Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
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Reagent Purity: Verify the purity of your other reagents and ensure they are free from water or other nucleophilic contaminants.
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Storage: Confirm that the this compound has been stored properly under anhydrous and refrigerated conditions.
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Q2: I observe an unexpected solid precipitating from my reaction mixture. What could it be?
A2: The most likely precipitate is the hydrolysis product, 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. This occurs when the acyl chloride group of this compound reacts with water.
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Troubleshooting Steps:
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Solvent and Reagent Check: Immediately check your solvents and reagents for water content.
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Reaction Work-up: If the precipitate forms during an aqueous work-up, this is expected as any unreacted starting material will hydrolyze.
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Characterization: Isolate the precipitate and characterize it (e.g., by melting point, NMR, or IR spectroscopy) to confirm its identity.
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Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is strongly advised against using protic solvents unless your intention is to form the corresponding ester or amide. This compound will react readily with alcohols and other protic solvents, leading to the rapid consumption of your starting material. For reactions where the acyl chloride needs to remain intact, always use aprotic solvents.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C). This minimizes exposure to moisture and reduces the rate of any potential degradation.
Stability in Different Solvents: A Quantitative Overview
| Solvent Category | Solvent Examples | Estimated Stability | Primary Degradation Products |
| Aprotic, Non-polar | Hexane, Toluene | Excellent | N/A (under anhydrous conditions) |
| Aprotic, Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Good to Excellent | N/A (under anhydrous conditions) |
| Aprotic, Polar (with potential for trace water) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid |
| Protic, Alcoholic | Methanol, Ethanol | Poor | Methyl/Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate |
| Aqueous/Protic | Water | Very Poor | 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid |
Note: The stability is highly dependent on the water content of the solvent. Even in aprotic solvents, trace amounts of water can lead to hydrolysis over time.
Experimental Protocols
Protocol for Determining the Stability of this compound in a Given Solvent
This protocol outlines a general method for quantifying the stability of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
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This compound
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Anhydrous organic solvent of interest (e.g., Acetonitrile)
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Anhydrous, non-nucleophilic solvent for stock solution (e.g., Dichloromethane)
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HPLC-grade water and acetonitrile for the mobile phase
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Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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Autosampler vials
2. Preparation of Solutions:
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Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous dichloromethane in a volumetric flask. This should be done quickly to minimize exposure to air.
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Test Solution (0.1 mg/mL): In a separate volumetric flask, add a known volume of the solvent to be tested. Spike with the stock solution to achieve a final concentration of 0.1 mg/mL.
3. HPLC Method:
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Column: C18 reverse-phase column
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Approximately 220 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
4. Stability Study Procedure:
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Immediately after preparing the test solution, inject a sample onto the HPLC to get the initial (t=0) peak area of this compound.
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Store the test solution at a controlled room temperature, protected from light.
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Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
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Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products. The primary degradation product in the presence of trace water will be 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.
5. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial time point.
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Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting low yields in reactions.
Caption: Key degradation routes for the acyl chloride.
Technical Support Center: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate from their reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of products from reactions involving this compound.
Q1: After my reaction with an amine, my crude product is an impure oil and won't crystallize. What are the likely impurities and how can I remove them?
A1: The most common impurities in an amidation reaction using this compound are the unreacted starting amine, the corresponding carboxylic acid (Benzyl 4-(carboxy)piperidine-1-carboxylate) formed from hydrolysis of the acid chloride, and salts if a base like triethylamine was used.[1]
To purify your product, a liquid-liquid extraction is the recommended first step. Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Sequentially wash the organic layer with:
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A dilute acidic solution (e.g., 1M HCl) to remove any unreacted amine and other basic impurities.
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A saturated aqueous sodium bicarbonate solution to neutralize and remove the carboxylic acid byproduct.[1]
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Brine (saturated aqueous NaCl solution) to remove residual water.
After drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent can be removed under reduced pressure. If the product remains impure, column chromatography is the next recommended purification step.
Q2: I observe a significant amount of a white precipitate in my reaction mixture after adding this compound to my amine solution. What is it, and is it a concern?
A2: The white precipitate is most likely the hydrochloride salt of your starting amine or, if you are using a tertiary amine base like triethylamine, triethylamine hydrochloride. This is expected, as the reaction of an amine with an acid chloride produces one equivalent of hydrochloric acid, which is then neutralized by a base in the reaction mixture. This is generally not a concern and is a good indication that the reaction is proceeding. This salt is typically removed during the aqueous workup.
Q3: My final product is discolored (e.g., yellow or brown). What is the cause, and how can I fix it?
A3: Discoloration can arise from several sources. Piperidine and its derivatives can be susceptible to oxidation, which often leads to a yellowish tint.[2] Additionally, impurities from starting materials or solvents, or side reactions at elevated temperatures can cause discoloration.
To address this, you can try treating your crude product with activated carbon during the workup. If the color persists after standard extraction, column chromatography is often effective at removing colored impurities. For solid products, recrystallization can also be a powerful purification method.
Q4: How can I effectively quench the reaction and destroy any unreacted this compound before workup?
A4: Unreacted this compound can be quenched by adding a nucleophile that will react with the acid chloride. Common quenching agents include:
-
Water: Reacts to form the corresponding carboxylic acid, which can then be removed by a basic wash. This should be done cautiously as the reaction can be exothermic.[3]
-
Alcohols (e.g., methanol or ethanol): React to form the corresponding ester, which is generally less reactive and easier to separate.[3]
-
Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution): This will hydrolyze the acid chloride to the carboxylate salt, which is water-soluble and easily removed in the aqueous phase.
The choice of quenching agent will depend on the stability of your desired product and the ease of separation of the resulting byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect from the hydrolysis of this compound?
A1: The primary hydrolysis byproduct is Benzyl 4-(carboxy)piperidine-1-carboxylate. This occurs when the acid chloride group reacts with water.[4] This carboxylic acid is acidic and can be readily removed from an organic solution by washing with a mild aqueous base, such as sodium bicarbonate solution.
Q2: Is this compound stable in solution?
A2: this compound is a reactive acyl chloride and is sensitive to moisture. It should be handled under anhydrous conditions to prevent hydrolysis. In aprotic, dry solvents, it is relatively stable for the duration of a typical reaction.
Q3: Can I use column chromatography to purify my product from unreacted this compound?
A3: While possible, it is generally not recommended to purify products from a large excess of a reactive starting material like an acid chloride using silica gel chromatography. The acid chloride can react with the silica gel or with residual moisture in the solvent, leading to streaking and poor separation. It is best practice to quench any unreacted acid chloride before attempting chromatographic purification.
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound is a reactive chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[5]
Data Presentation
The following table summarizes common methods for quenching and removing unreacted this compound and its byproducts.
| Method | Reagent/Solvent System | Purpose | Typical Conditions |
| Quenching | Water | Hydrolyzes unreacted acid chloride to the carboxylic acid.[3] | Slow addition of water or reaction mixture to water, often at 0 °C to control exotherm. |
| Methanol/Ethanol | Converts unreacted acid chloride to the corresponding methyl/ethyl ester.[3] | Addition of the alcohol to the reaction mixture, typically at room temperature. | |
| Aqueous NaHCO₃ | Neutralizes HCl byproduct and hydrolyzes unreacted acid chloride.[1] | Slow addition of saturated or dilute NaHCO₃ solution. | |
| Purification | Liquid-Liquid Extraction | Separates the desired product from water-soluble impurities. | Use of a water-immiscible organic solvent (e.g., EtOAc, DCM) and sequential washes. |
| Acid Wash (e.g., 1M HCl) | Removes basic impurities like unreacted amines.[1] | Washing the organic layer with the acidic solution in a separatory funnel. | |
| Base Wash (e.g., NaHCO₃) | Removes acidic impurities like the carboxylic acid byproduct.[1] | Washing the organic layer with the basic solution in a separatory funnel. | |
| Column Chromatography | Purifies the product based on polarity. | Typically performed after quenching and aqueous workup. | |
| Recrystallization | Purifies solid products. | Dissolving the crude product in a hot solvent and allowing it to cool slowly. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Synthesis
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound and to neutralize any acid generated during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Add water to dissolve any salts.
-
Acid Wash: Separate the organic layer and wash it with 1M HCl to remove any unreacted amine.
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualization
The following diagram illustrates the general workflow for the removal of unreacted this compound and related impurities after an amidation reaction.
Caption: A logical workflow for the purification of an amide product.
References
Technical Support Center: Synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Amides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the amide synthesis using Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide synthesis using this compound?
A1: The most prevalent side reactions include hydrolysis of the acyl chloride starting material, formation of a symmetrical anhydride, and reaction of the acyl chloride with the tertiary amine base (e.g., triethylamine) if used in excess or at elevated temperatures.
Q2: How can I minimize the hydrolysis of this compound during the reaction?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Performing the reaction at low temperatures (e.g., 0 °C) can also help to reduce the rate of hydrolysis.
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction outcome; for instance, sterically hindered bases like DIPEA can sometimes minimize side reactions involving the base itself.
Q4: My reaction is not going to completion. What are the possible reasons?
A4: Incomplete conversion can be due to several factors:
-
Insufficient activation of the carboxylic acid: If you are preparing the acyl chloride in situ from 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is complete.[2]
-
Poor quality of reagents: The amine may be impure, or the acyl chloride may have degraded due to improper storage.
-
Low reaction temperature: While low temperatures are used to control side reactions, the reaction may be too slow. A gradual increase in temperature might be necessary.
-
Steric hindrance: If either the amine or the piperidine derivative is sterically hindered, the reaction may require longer reaction times, higher temperatures, or the use of a coupling agent.
Q5: What are the best methods for purifying the final amide product?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. An acidic wash during the work-up can help remove any unreacted amine and basic byproducts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of amides from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amide | 1. Hydrolysis of the acyl chloride: Presence of water in the reaction. 2. Formation of symmetrical anhydride: Reaction of the acyl chloride with the carboxylate salt of the hydrolyzed acid. 3. Incomplete reaction: Insufficient reaction time or temperature. 4. Side reaction with the base: The tertiary amine base may react with the acyl chloride. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Ensure complete conversion of the carboxylic acid to the acyl chloride. Use the acyl chloride immediately after its preparation. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature. 4. Add the acyl chloride slowly to the mixture of the amine and the base. Use a non-nucleophilic, sterically hindered base like DIPEA. |
| Presence of Multiple Spots on TLC | 1. Formation of byproducts: As listed above (hydrolysis product, anhydride, etc.). 2. Degradation of starting material or product: Instability under the reaction or work-up conditions. | 1. Optimize reaction conditions (temperature, reaction time, choice of base) to minimize side reactions. 2. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). Purify the product promptly after the reaction. |
| Difficulty in Removing Unreacted Amine | 1. Insufficient acyl chloride: The amine was used in excess. 2. Ineffective work-up: The aqueous wash was not acidic enough to protonate and extract the amine. | 1. Use a slight excess (1.1-1.2 equivalents) of the acyl chloride. 2. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) during the work-up. |
| Product is an Oil and Difficult to Purify | 1. Residual solvent: Incomplete removal of the reaction solvent. 2. Product is inherently an oil: Not all amide products are crystalline solids. | 1. Dry the product under high vacuum for an extended period. 2. If the product is an oil, purification by column chromatography is the most suitable method. |
Data Presentation
| Byproduct | Formation Mechanism | Typical Yield (%) | Analytical Method for Detection |
| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | Hydrolysis of the acyl chloride | Varies | LC-MS, NMR |
| Symmetrical Anhydride | Reaction of acyl chloride with carboxylate | Varies | LC-MS, IR |
| N-acylurea (if carbodiimide is used) | Reaction with coupling agent | Varies | LC-MS |
| Polymerization products | Self-condensation of the acyl chloride | Low | GPC, MS |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: In situ Formation of Acyl Chloride and Amidation
-
To a solution of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.[2]
-
Stir the mixture at room temperature for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the amine (1.0 eq.) and a base (2.2 eq. of triethylamine or DIPEA) in the same solvent dropwise.
-
Follow steps 2-7 from Protocol 1 for the reaction work-up and purification.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the amide synthesis.
Byproduct Formation Pathways
Caption: Common pathways for byproduct formation.
Troubleshooting Workflow
References
Technical Support Center: Managing Over-reduction of Piperidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the over-reduction of piperidine derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "over-reduction" in the context of piperidine derivative synthesis?
A1: Over-reduction refers to the undesired further reduction of the piperidine ring after its formation from a precursor, typically a pyridine derivative. The most common form of over-reduction is hydrogenolysis, which involves the cleavage of a carbon-nitrogen (C-N) bond within the piperidine ring. This ring-opening event leads to the formation of acyclic byproducts, such as substituted pentylamines, which reduces the yield of the target piperidine derivative and complicates purification.[1]
Q2: What are the primary factors that contribute to the over-reduction of piperidine derivatives?
A2: Several factors can promote the over-reduction of piperidine derivatives:
-
Catalyst Choice: The nature of the catalyst plays a critical role. Some catalysts are more prone to inducing C-N bond cleavage. For instance, while highly active, some nickel catalysts may lead to a higher degree of over-reduction compared to more selective noble metal catalysts under certain conditions.
-
Reaction Temperature: Higher temperatures generally increase the rate of all reactions, including the desired hydrogenation and the undesired over-reduction. Excessive temperatures can significantly favor the formation of ring-opened byproducts.
-
Hydrogen Pressure: High hydrogen pressure can sometimes contribute to over-reduction, although its effect can be catalyst-dependent.
-
Reaction Time: Prolonged reaction times, especially after the complete conversion of the starting material to the piperidine, can increase the likelihood of subsequent over-reduction.
-
Solvent and Additives: The choice of solvent and the presence of acidic or basic additives can influence the reaction pathway and the stability of the piperidine ring.
Q3: Which catalysts are recommended to minimize over-reduction?
A3: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are often recommended for the selective hydrogenation of pyridines to piperidines with minimal over-reduction.[2][3] These catalysts have shown high activity and selectivity for the saturation of the pyridine ring without promoting significant C-N bond cleavage, even in the presence of various functional groups.[3][4] Platinum-based catalysts like platinum(IV) oxide (PtO₂) are also effective, particularly in acidic media which can activate the pyridine ring towards reduction.[2]
Q4: Can over-reduction be completely avoided?
A4: While complete avoidance of over-reduction can be challenging, it can be significantly minimized to negligible levels through careful optimization of reaction conditions. By selecting a highly selective catalyst, and controlling the temperature, pressure, and reaction time, it is possible to achieve high yields of the desired piperidine derivative with minimal formation of ring-opened byproducts.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis of piperidine derivatives.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low yield of the desired piperidine derivative with the formation of a significant amount of lower molecular weight byproducts (e.g., pentylamines). | 1. Over-reduction (hydrogenolysis) of the piperidine ring. 2. Harsh reaction conditions. 3. Inappropriate catalyst selection. | 1. Catalyst Selection: Switch to a more selective catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are generally preferred over some nickel or palladium catalysts for minimizing over-reduction.[2][3]2. Optimize Reaction Conditions: - Temperature: Lower the reaction temperature. Monitor the reaction progress closely to find the minimum temperature required for complete conversion of the starting material. - Pressure: Reduce the hydrogen pressure. While sufficient pressure is needed for hydrogenation, excessive pressure can promote hydrogenolysis. - Reaction Time: Monitor the reaction by techniques like GC-MS or TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to reductive conditions.[2]3. Consider Transfer Hydrogenation: This method, using hydrogen donors like formic acid or ammonium formate, often proceeds under milder conditions and can reduce the risk of over-reduction.[5] |
| Presence of partially hydrogenated intermediates (e.g., tetrahydropyridines, dihydropyridines) along with over-reduction byproducts. | 1. Non-optimal reaction conditions leading to both incomplete reaction and product degradation. 2. Catalyst deactivation. | 1. Staged Temperature Profile: Start the reaction at a lower temperature to selectively form the piperidine, then, if necessary, slightly increase the temperature to drive the reaction to completion while minimizing over-reduction. Continuous monitoring is key.2. Catalyst Loading: Ensure an adequate amount of catalyst is used. If catalyst deactivation is suspected, consider adding a fresh batch of catalyst or using a more robust catalyst.3. Solvent Choice: The use of protic solvents like acetic acid can sometimes enhance the rate of the desired hydrogenation without significantly increasing over-reduction, especially with platinum catalysts.[2] |
| Inconsistent yields and varying levels of over-reduction between batches. | 1. Variability in catalyst activity. 2. Purity of starting materials and solvents. 3. Inconsistent reaction setup and conditions. | 1. Catalyst Quality Control: Use a fresh, high-quality catalyst from a reputable supplier for each reaction or establish a procedure for testing the activity of each new batch of catalyst.2. Reagent Purity: Ensure that the pyridine derivative, solvents, and hydrogen gas are of high purity. Impurities can sometimes poison the catalyst or alter the reaction pathway.3. Standardize Procedure: Maintain strict control over all reaction parameters, including temperature, pressure, stirring rate, and reaction time. Utilize a well-defined and documented experimental protocol. |
Data Presentation
The following tables summarize quantitative data on the catalytic hydrogenation of pyridine derivatives, highlighting the selectivity towards piperidine formation versus over-reduction under different conditions.
Table 1: Comparison of Catalysts for the Hydrogenation of 4-Phenylpyridine
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of 4-Phenylpiperidine (%) | Yield of Over-reduction Products (%) | Reference |
| 5% Rh/C | 80 | 50 | 4 | >99 | 98 | <1 | [3] |
| 5% Pt/C | 80 | 50 | 6 | >99 | 95 | 3 | [3] |
| 5% Pd/C | 100 | 70 | 8 | >99 | 85 | 10 | [6] |
| Raney Ni | 150 | 100 | 12 | >99 | 75 | 20 | [6] |
Table 2: Effect of Reaction Conditions on the Hydrogenation of Pyridine using a Rhodium Catalyst
| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Piperidine (%) | Reference |
| Rh₂O₃ | Pyridine | 40 | 5 | 16 | >99 | >99 | [4] |
| Rh₂O₃ | 2-Methylpyridine | 40 | 5 | 16 | >99 | 98 | [4] |
| Rh₂O₃ | 4-Phenylpyridine | 60 | 20 | 5 | >99 | 97 | [3] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of a Substituted Pyridine using Rhodium on Carbon (Rh/C)
This protocol is designed to minimize over-reduction during the synthesis of a substituted piperidine.
Materials:
-
Substituted Pyridine (1.0 eq)
-
5% Rhodium on Carbon (Rh/C) (1-5 mol%)
-
Ethanol (or another suitable solvent)
-
High-pressure autoclave reactor with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glass liner of a high-pressure autoclave, dissolve the substituted pyridine (1.0 eq) in ethanol.
-
Carefully add the 5% Rh/C catalyst (1-5 mol%) to the solution.
-
Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-20 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Analysis of Over-reduction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the desired piperidine product and any ring-opened byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatize the amine products to improve their chromatographic behavior.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range to detect the expected product and byproducts (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify the peaks corresponding to the piperidine product and any over-reduction byproducts by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use a calibration curve with authentic standards.
-
Visualizations
Caption: Simplified reaction pathway showing the desired hydrogenation and the undesired over-reduction.
Caption: A logical workflow for troubleshooting the over-reduction of piperidine derivatives.
References
Validation & Comparative
A Comparative Guide to Acylating Agents: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate with other commonly employed acylating agents, supported by representative experimental data and detailed protocols.
This compound is a versatile reagent frequently utilized in the synthesis of pharmaceutical intermediates, particularly in the development of novel therapeutics.[1] Its structure incorporates a protected piperidine ring, a common motif in drug discovery known to enhance pharmacokinetic properties, and a reactive acyl chloride for the formation of amide and ester bonds. This guide will compare its performance characteristics against two benchmark acylating agents: the highly reactive Benzoyl Chloride and the milder Acetic Anhydride.
Performance Comparison of Acylating Agents
The choice of an acylating agent is governed by a balance of reactivity, selectivity, and practical considerations such as handling and byproduct removal. Acyl chlorides, like this compound and Benzoyl Chloride, are among the most reactive acylating agents.[2] This high reactivity, however, can sometimes lead to a lack of selectivity with multifunctional substrates. In contrast, acid anhydrides like Acetic Anhydride offer a milder alternative, often requiring catalysis or elevated temperatures to achieve comparable reaction rates.[2]
The following table summarizes the performance of these three acylating agents in a model acylation reaction of a primary amine. The data presented is a representative compilation from various sources to illustrate the typical performance characteristics and should not be interpreted as results from a single comparative experiment.
| Acylating Agent | Structure | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | ![]() | 1-4 hours | 85-95% | Introduces a protected piperidine moiety; High reactivity. | Higher cost; Byproduct (HCl) requires scavenging. |
| Benzoyl Chloride | 0.5-2 hours | 90-98% | High reactivity; Readily available; Low cost. | Can be too reactive, leading to side reactions; Byproduct (HCl) requires scavenging.[3] | |
| Acetic Anhydride | 2-12 hours | 70-90% | Milder reaction conditions; Byproduct (acetic acid) is less corrosive than HCl.[4] | Lower reactivity, may require catalyst or heat; Can be less selective with multiple nucleophilic sites.[2] |
Experimental Protocols
Detailed methodologies for a model acylation reaction using each of the compared agents are provided below. The model reaction is the acylation of benzylamine.
Protocol 1: Acylation using this compound
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Acylation using Benzoyl Chloride
Materials:
-
Benzylamine
-
Benzoyl Chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM and add pyridine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the product.
Protocol 3: Acylation using Acetic Anhydride
Materials:
-
Benzylamine
-
Acetic Anhydride
-
Pyridine (as catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous DCM, add a catalytic amount of pyridine (0.1 eq).
-
Add acetic anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating may be required for less reactive amines.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.
Mechanism of Action in a Biological Context: Irreversible Serine Protease Inhibition
Acylating agents, particularly those with high reactivity, are often employed as inhibitors of enzymes, such as serine proteases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.[5] The catalytic activity of serine proteases relies on a catalytic triad, typically composed of serine, histidine, and aspartate residues in the active site.[5][6][7][8]
Irreversible inhibitors, including appropriately structured acyl chlorides, can form a stable covalent bond with the catalytic serine residue, thereby permanently inactivating the enzyme.[9] This mechanism is highly relevant in drug development for designing targeted therapies.
Below is a diagram illustrating the workflow of irreversible inhibition of a serine protease by a generic acylating agent.
Caption: Irreversible inhibition of a serine protease.
The logical flow of this process is further detailed in the following diagram.
Caption: Logical steps in enzyme inactivation.
Conclusion
This compound stands as a valuable and highly effective acylating agent, particularly when the incorporation of a protected piperidine scaffold is desired in a synthetic scheme. Its high reactivity is comparable to that of benzoyl chloride, leading to excellent yields in relatively short reaction times. While benzoyl chloride offers a more cost-effective solution for general benzoylation, and acetic anhydride provides a milder option for sensitive substrates, the unique structural contribution of this compound makes it a strategic choice in the synthesis of complex molecules, especially in the realm of medicinal chemistry and drug development. The selection of the optimal acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reactivity, and cost considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Serine protease - Wikipedia [en.wikipedia.org]
- 6. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. The catalytic triad of serine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Comparative Guide to Alternative Reagents for the Synthesis of Piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The piperidine-4-carboxamide scaffold is a crucial building block in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including analgesics and dopamine reuptake inhibitors.[1][2][3] The synthesis of this primary amide is traditionally accomplished via the activation of piperidine-4-carboxylic acid (isonipecotic acid) with coupling reagents. However, concerns over hazardous byproducts, harsh reaction conditions, and poor atom economy have driven the search for safer, more efficient, and greener alternatives.[4][5]
This guide provides an objective comparison of various synthetic strategies for producing piperidine-4-carboxamide, focusing on alternative reagents and pathways. Performance is evaluated through experimental data, and detailed protocols are provided for key methodologies.
Primary Synthetic Route: Amidation of Piperidine-4-carboxylic Acid
The most common pathway involves the formation of an amide bond between piperidine-4-carboxylic acid (or its N-protected form) and an ammonia source. The key difference between methods lies in the reagent used to activate the carboxylic acid.
dot
Caption: Synthetic routes to piperidine-4-carboxamide from isonipecotic acid.
Comparison of Amidation Reagents
The choice of reagent significantly impacts yield, purity, safety, and environmental footprint. Below is a comparison of common and alternative methods.
| Method | Key Reagent(s) | Typical Yield | Advantages | Disadvantages |
| Traditional Coupling | EDC, DCC, HATU, HBTU, PyBOP[6][7] | 60-95% | Well-established, high reactivity, broad substrate scope.[6] | Stoichiometric byproducts (e.g., DCU), potential allergens (HATU, HBTU), safety hazards (HOBt).[4] |
| Boron-Mediated | B(OCH₂CF₃)₃[8] | 80-95% | High conversion, mild conditions, simple filtration-based purification, low racemization.[8] | Reagent is moisture-sensitive; requires anhydrous conditions for optimal performance. |
| Green Thioester Route | Dithiocarbamate, then aq. NH₄OH[4][5] | 70-90% | "Green" one-pot process, avoids traditional coupling reagents, no hazardous byproducts.[4][5] | Newer methodology, may require optimization for specific substrates. |
| Acyl Chloride/Anhydride | SOCl₂, (COCl)₂, or Acetic Anhydride, then NH₃[9] | 70-90% | Highly reactive intermediates, often cost-effective. | Two-step process, generates corrosive HCl gas, requires handling of hazardous reagents (e.g., thionyl chloride).[9] |
Experimental Protocols
Method 1: Synthesis via Traditional Coupling (EDC/DMAP)
This protocol is adapted from procedures for coupling carboxylic acids to amines, a standard method in medicinal chemistry.[7]
-
Materials : N-Boc-piperidine-4-carboxylic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), 4-(Dimethylamino)pyridine (DMAP), Ammonium chloride (NH₄Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add EDC.HCl (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a solution of ammonium chloride (1.5 eq) in water and neutralize with TEA. Extract the free ammonia into DCM. Carefully add this ammonia solution to the reaction mixture.
-
Stir the resulting mixture at room temperature overnight.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-piperidine-4-carboxamide.
-
Deprotect the Boc group using 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM to yield the final product, piperidine-4-carboxamide hydrochloride.
-
Method 2: Synthesis via Boron-Based Reagent (B(OCH₂CF₃)₃)
This protocol is based on the highly efficient amidation method using tris(2,2,2-trifluoroethyl) borate.[8]
-
Materials : Piperidine-4-carboxylic acid, Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), Anhydrous solvent (e.g., Toluene), Ammonia solution (e.g., 7N in Methanol).
-
Procedure :
-
To a flame-dried flask under argon, add piperidine-4-carboxylic acid (1.0 eq) and B(OCH₂CF₃)₃ (1.1 eq) in anhydrous toluene.
-
Heat the mixture at 80-100 °C for 1-2 hours to allow for ester formation.
-
Cool the reaction to room temperature and add a solution of ammonia in methanol (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC or LC-MS).
-
Upon completion, the product often precipitates. The solid can be collected by filtration.
-
Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography or recrystallization to yield pure piperidine-4-carboxamide.
-
Method 3: Synthesis via Green Thioester Intermediate
This protocol follows a green, one-pot methodology that avoids traditional coupling agents.[4][5]
-
Materials : Piperidine-4-carboxylic acid, Dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate), Aqueous Ammonium Hydroxide (NH₄OH).
-
Procedure :
-
Combine piperidine-4-carboxylic acid (1.0 eq) and the dithiocarbamate salt (1.1 eq) neat (without solvent).
-
Heat the mixture, typically at 80-120 °C, for 2-4 hours to form the intermediate thioester. The reaction progress can be monitored by the evolution of gas.
-
After cooling, add aqueous ammonium hydroxide (2.0 eq) directly to the reaction vessel.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to provide the crude amide, which can be purified by chromatography or recrystallization.[5]
-
Alternative Synthetic Pathway: From 4-Cyanopiperidine
An entirely different approach bypasses the carboxylic acid starting material, beginning instead with 4-cyanopiperidine. This route involves the conversion of the nitrile group to an amide or a related functional group.
dot
Caption: Comparison of starting materials for piperidine-4-carboxamide synthesis.
This pathway can proceed via a thioamide intermediate by reacting 4-cyanopiperidine with a hydrogen sulfide source.[10] For instance, treating 4-cyanopiperidine hydrochloride with H₂S gas in the presence of a catalytic amount of a base like triethylamine can produce piperidine-4-carbothioamide hydrochloride in high yield (~91%).[10] The thioamide can then be converted to the corresponding carboxamide, although this adds a step. Direct hydrolysis of the nitrile to the primary amide is also a well-known transformation, typically requiring strong acidic or basic conditions.
Conclusion
The synthesis of piperidine-4-carboxamide can be achieved through multiple pathways, each with distinct advantages and drawbacks.
-
Traditional coupling reagents offer reliability and are well-documented but suffer from poor atom economy and safety concerns.[4][6]
-
Boron-based reagents present a highly efficient and clean alternative, particularly for sensitive substrates, though they require anhydrous conditions.[8]
-
Thioester-mediated amidation stands out as a promising green alternative, eliminating the need for coupling agents and their associated waste streams.[4][5]
-
Finally, starting from 4-cyanopiperidine offers a fundamentally different approach that may be advantageous depending on the cost and availability of starting materials.[10]
The selection of an optimal reagent or pathway should be guided by the specific requirements of the synthesis, including scale, purity requirements, cost constraints, and a commitment to the principles of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Peptide Coupling Reagents: HATU vs. HBTU
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation directly impacts yield, purity, and the stereochemical integrity of the final product. Among the vast array of available reagents, the uronium/aminium salts HATU and HBTU have established themselves as popular choices. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision-making process.
Performance Indicators: A Quantitative Comparison
While both HATU and HBTU are effective, HATU generally exhibits superior performance, particularly in challenging syntheses.[1] This is often attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU's benzotriazole (HOBt) moiety.[1] This enhanced reactivity leads to faster and more complete coupling reactions. The following table summarizes key performance indicators based on a synthesis of the acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling reagent performance.[1]
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [1] |
| Coupling Efficiency | High | High, but generally lower than HATU | [1] |
| Reaction Speed | Faster | Slower | [1] |
| Epimerization (% D-Isomer) | 0.5 - 2.0% | 1.5 - 5.0% | [2] |
Mechanism of Action
The fundamental difference in the efficacy of HATU and HBTU lies in the nature of the active ester intermediate they form with a carboxylic acid. This intermediate is the species that reacts with the amine to form the peptide bond.
HATU's Mechanism: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) group. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This heightened reactivity translates to faster and more efficient coupling.
HBTU's Mechanism: In contrast, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester, which can result in slower reaction times and a greater potential for side reactions, including epimerization.[1]
References
A Head-to-Head Battle in Drug Discovery: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate vs. Amide Coupling Agents
In the intricate world of drug discovery, the efficient and reliable synthesis of novel molecular entities is paramount. The formation of the amide bond, a cornerstone of medicinal chemistry, often presents a critical juncture where the choice of reagents can significantly impact yield, purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of two prominent strategies for introducing the versatile N-benzylpiperidine-4-carboxamide scaffold: the use of the reactive acyl chloride, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, versus the in-situ activation of its corresponding carboxylic acid with modern coupling reagents.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven perspective to inform synthetic route selection. We will delve into a case study involving the synthesis of a promising dual-target inhibitor for Alzheimer's disease, providing detailed experimental protocols and a clear comparison of the performance of each method.
The Contenders: A Tale of Two Synthetic Philosophies
The two approaches to forming the desired amide bond represent distinct synthetic philosophies. The use of This compound embodies a direct and highly reactive strategy. The acyl chloride is a pre-activated form of the carboxylic acid, poised for immediate reaction with an amine nucleophile. This method is often characterized by rapid reaction times and straightforward purification of the resulting amide, as the primary byproduct is hydrochloric acid, which can be easily neutralized.
In contrast, the use of N-Boc-piperidine-4-carboxylic acid in conjunction with a coupling agent (such as HATU with HOBt) represents a milder, more controlled approach. The carboxylic acid is activated in situ, generating a reactive intermediate that then couples with the amine. This method is renowned for its compatibility with sensitive functional groups and its ability to minimize side reactions, often resulting in higher purity final products, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[1][]
Performance Showdown: A Case Study in Alzheimer's Disease Drug Discovery
To provide a tangible comparison, we will examine the synthesis of a key intermediate for a dual-target inhibitor of Acetylcholinesterase (AChE) and Serotonin Transporter (SERT), potential therapeutic targets for Alzheimer's disease. The target amide is tert-butyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidine-1-carboxylate .
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Method A: this compound | Method B: N-Boc-piperidine-4-carboxylic Acid + HATU/HOBt |
| Starting Piperidine Reagent | This compound | N-Boc-piperidine-4-carboxylic acid |
| Key Coupling Reagents | None (Direct Acylation) | HATU, HOBt, DIPEA |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Reported Yield | ~90% (for similar acyl chloride reactions) | 99% (as reported for a similar transformation) |
| Estimated Purity (Pre-purification) | Good to Excellent (byproduct is HCl) | Excellent (milder conditions reduce side products) |
| Relative Cost of Piperidine Reagent | Higher | Lower |
| Relative Cost of Additional Reagents | Low (only a base is typically needed) | High (coupling agents can be expensive) |
Cost-Effectiveness Analysis
While the initial cost of this compound is generally higher than N-Boc-piperidine-4-carboxylic acid, the overall cost-effectiveness depends on the scale of the synthesis and the complexity of the substrate. For simpler amines and large-scale production, the direct acylation method might be more economical due to the lower cost of auxiliary reagents. However, for complex and sensitive molecules where purity is paramount and may require extensive purification, the higher upfront cost of coupling agents in Method B can be offset by higher yields of the pure product and reduced downstream processing costs.
Indicative Pricing:
-
This compound: Pricing can vary, but it is generally a higher-cost starting material.
-
N-Boc-piperidine-4-carboxylic acid: Offered by various suppliers with prices ranging from approximately $10 to $45 per kilogram for bulk quantities.[3]
-
HATU: A common coupling agent with prices around $70 for 1 gram and scaling up to approximately
1,600 for 1 kilogram.[4]1,500− -
HOBt: A less expensive coupling additive, with prices around $60 for 100 grams.[5]
Experimental Protocols
Method A: Synthesis using this compound
Reaction: Acylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolution: Dissolve 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Method B: Synthesis using N-Boc-piperidine-4-carboxylic Acid and HATU/HOBt
Reaction: Amide coupling with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolution: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide.
Visualizing the Synthetic and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the relevant biological pathway for the synthesized Alzheimer's disease drug candidate.
Caption: A comparison of the synthetic workflows for amide bond formation.
Caption: Inhibition of Acetylcholinesterase (AChE) by the synthesized dual-target inhibitor.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The decision to use this compound versus an in-situ coupling strategy is not a one-size-fits-all scenario.
Choose this compound for:
-
Robust and less sensitive amine substrates: When the amine is not prone to side reactions, the high reactivity of the acyl chloride can be a significant advantage.
-
Time-sensitive syntheses: The typically faster reaction times can accelerate the drug discovery cycle.
-
Cost-driven, large-scale production of simpler amides: The lower cost of auxiliary reagents can make this a more economical choice at scale.
Opt for N-Boc-piperidine-4-carboxylic acid with a coupling agent when:
-
Working with complex and sensitive molecules: The milder reaction conditions protect delicate functional groups.
-
High purity is a critical requirement: This method often leads to cleaner reaction profiles and simplifies purification.
-
Minimizing racemization is essential: Coupling agents are designed to suppress the epimerization of chiral centers.
Ultimately, a careful evaluation of the specific synthetic challenge, including the nature of the substrates, the desired scale, and the overall project budget, will guide the discerning medicinal chemist to the optimal choice for advancing their drug discovery program.
References
A Comparative Analysis of Carbodiimide vs. Acyl Chloride Activation for Amide Bond Formation
In the realm of bioconjugation and synthetic chemistry, the efficient formation of stable amide bonds is a cornerstone for creating complex molecules, from antibody-drug conjugates to novel biomaterials. This guide provides a comprehensive comparison between two widely employed methods for carboxylic acid activation: carbodiimide-mediated coupling and acyl chloride-based activation. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal activation strategy for their specific applications.
Introduction to Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[1] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Carbodiimides and acyl chlorides represent two distinct and powerful approaches to achieve this activation.
Carbodiimide Activation: A Versatile Approach
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular zero-length crosslinkers that facilitate the formation of an amide bond without becoming part of the final product.[2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is susceptible to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4] The addition of NHS forms a more stable, amine-reactive NHS ester, which enhances coupling efficiency and minimizes side reactions.[2][4]
Reaction Mechanism
The carbodiimide activation process, particularly with the inclusion of NHS, can be summarized in two key steps:
-
Formation of the O-acylisourea intermediate: The carbodiimide reacts with a carboxylic acid to form the highly reactive O-acylisourea intermediate.[3][5]
-
NHS ester formation and aminolysis: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This ester then readily reacts with a primary amine to form the desired amide bond, releasing NHS and a urea byproduct.[2][5]
Side Reactions
Several side reactions can occur during carbodiimide-mediated coupling, impacting the overall yield and purity of the final product. These include:
-
Hydrolysis: The O-acylisourea intermediate is highly unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[2]
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct.[3][6] This is more prevalent in the absence of NHS.
-
Anhydride formation: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[3][5]
Acyl Chloride Activation: A Highly Reactive Pathway
The conversion of a carboxylic acid to an acyl chloride creates a highly electrophilic species that reacts readily with amines to form amides.[1][7] This method is often employed in organic synthesis due to its high reactivity and efficiency. The preparation of acyl chlorides typically involves reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (PCl₃ or PCl₅).[8][9]
Reaction Mechanism
The acyl chloride activation and subsequent amidation is a two-step process:
-
Acyl chloride formation: The carboxylic acid is converted to an acyl chloride using a chlorinating agent.[9]
-
Nucleophilic acyl substitution: The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide.[10][11]
Side Reactions
The high reactivity of acyl chlorides also makes them prone to certain side reactions:
-
Hydrolysis: Acyl chlorides are highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid.[10][12] Therefore, anhydrous conditions are crucial.
-
Reaction with other nucleophiles: If other nucleophiles are present in the reaction mixture, they can compete with the amine, leading to the formation of undesired byproducts.
Quantitative Comparison
The choice between carbodiimide and acyl chloride activation often depends on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and scalability. The following table summarizes key quantitative parameters for both methods.
| Parameter | Carbodiimide (EDC/NHS) Activation | Acyl Chloride Activation |
| Reaction Environment | Aqueous or organic solvents[2] | Primarily anhydrous organic solvents[1][10] |
| pH Range | Activation: 4.5-6.0; Coupling: 7.0-8.0[13] | Typically neutral to basic (with a base to scavenge HCl)[10] |
| Reaction Temperature | Room temperature or 4°C[14] | 0°C to room temperature[10] |
| Typical Molar Ratios (Acid:Activating Agent:Amine) | 1: (1-5): (1-1.2)[14] | 1: (1-2): (1-1.2) (with 1.1-1.5 eq. of base)[10] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours to overnight[14] | 1-16 hours[10] |
| Typical Yields | Variable, can be high (e.g., ~70% for amidation on PAA-based NHS-esters)[15] but is substrate-dependent. | Generally high to excellent yields[16][17] |
| Key Byproducts | Water-soluble urea, NHS[2] | HCl (neutralized by a base), SO₂, P-containing compounds[9][10] |
Experimental Workflow
The general experimental workflows for both activation methods share some common steps, such as reagent preparation and product purification, but differ in the core activation and coupling stages.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol is a general guideline for conjugating a molecule with a primary amine to a molecule containing a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[14]
-
Coupling Buffer: 1X PBS, pH 7.4[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[14]
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[4] Dissolve the carboxylic acid-containing molecule in the Activation Buffer and the amine-containing molecule in the Coupling Buffer.[14]
-
Activation of Carboxylic Acid: Add a 2-fold molar excess of EDC and NHS to the carboxylic acid solution.[14] Incubate for 15-30 minutes at room temperature with gentle mixing.[14]
-
Coupling Reaction: Immediately combine the activated carboxylic acid solution with the amine-containing molecule solution. Adjust the pH of the final reaction mixture to 7.2-8.0 if necessary.[14] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[14]
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[14]
-
Purification: Purify the conjugate using appropriate methods such as dialysis or chromatography to remove excess reagents and byproducts.[14]
Protocol 2: Amide Synthesis via Acyl Chloride
This protocol describes a general procedure for forming an amide from a carboxylic acid and an amine using thionyl chloride.
Materials:
-
Carboxylic acid
-
Amine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)[10]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]
Procedure:
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Add 1-2 equivalents of thionyl chloride and a catalytic amount of DMF (optional).[7][18] Stir the mixture at room temperature or reflux until the reaction is complete (monitored by IR or the cessation of gas evolution).[1]
-
Removal of Excess Reagent: (Optional but recommended) Remove the excess thionyl chloride and solvent under reduced pressure.[18]
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.[10] In a separate flask, dissolve the amine (1.0 equivalent) and a base like TEA (1.1-1.5 equivalents) in anhydrous DCM.[10] Slowly add the amine solution to the acyl chloride solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.[10]
-
Work-up and Purification: Quench the reaction with water or saturated NaHCO₃ solution.[10] Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.[10] Purify the crude product by chromatography or recrystallization.[10]
Conclusion
Both carbodiimide and acyl chloride activation methods are powerful tools for the synthesis of amides. The choice between them is dictated by the specific context of the synthesis.
-
Carbodiimide (EDC/NHS) activation is highly advantageous for bioconjugation in aqueous environments due to the water solubility of EDC and the enhanced stability of the NHS ester intermediate.[2][6] It is generally milder and more suitable for sensitive biomolecules.
-
Acyl chloride activation offers a highly reactive and efficient route to amides, often resulting in high yields.[16] However, the harsh conditions required for acyl chloride formation and their sensitivity to water make this method more suitable for traditional organic synthesis in anhydrous conditions.[10][12]
By understanding the mechanisms, advantages, and limitations of each method, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. iajpr.com [iajpr.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
A Comparative Guide to Assessing Stereochemical Integrity in Reactions with Chiral Amines
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral amines throughout a chemical process is of paramount importance. The enantiomeric purity of these compounds can significantly influence the pharmacological and toxicological properties of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the leading analytical techniques used to assess the stereochemical integrity of chiral amines, supported by experimental data and detailed methodologies.
The primary analytical techniques for determining the enantiomeric excess (ee) and monitoring potential racemization or epimerization of chiral amines include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the properties of the analyte, required sensitivity, sample throughput, and the nature of the sample matrix.[1]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each major analytical technique for the analysis of chiral amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Separation of enantiomers using a chiral stationary phase with supercritical CO2 as the primary mobile phase.[2] | Separation of volatile enantiomeric derivatives on a chiral capillary column.[1] | Formation of diastereomers with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1] |
| Derivatization | Often not required for direct analysis on a CSP, but can be used to enhance detection.[1] | Typically not required, but additives to the mobile phase are common to improve peak shape.[3] | Often required to increase volatility and improve peak shape.[4][5] | A chiral solvating or derivatizing agent is added to the NMR sample.[6][7] |
| Resolution | Generally provides baseline resolution of enantiomers.[8] | Often yields higher resolution and sharper peaks compared to HPLC.[2][3] | High resolution is achievable, especially with specialized capillary columns.[4] | Resolution of diastereomeric signals depends on the chiral agent and the analyte's structure.[6][7] |
| Sensitivity | High sensitivity, especially with UV or fluorescence detectors.[9] | Comparable to or sometimes better than HPLC, particularly with mass spectrometry (MS) detection.[10] | Very high sensitivity, especially with a flame ionization detector (FID) or MS.[4] | Lower sensitivity compared to chromatographic methods; may not be suitable for trace-level quantification.[1] |
| Analysis Time | Varies, but can be optimized for high throughput. | Generally faster than HPLC due to lower viscosity of the mobile phase.[2][3] | Typically rapid analysis times. | Very fast data acquisition (under 5 minutes per sample).[11] |
| "Green" Profile | Can consume significant amounts of organic solvents. | Considered a "greener" alternative to HPLC due to the use of CO2.[2] | Requires smaller volumes of solvents compared to HPLC. | Uses minimal deuterated solvent per sample.[11] |
| Sample Recovery | Generally destructive unless a preparative-scale separation is performed. | Can be non-destructive, and sample recovery is feasible, especially in preparative SFC.[2] | Destructive. | Non-destructive; the sample can be recovered.[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[8] Polysaccharide-based chiral stationary phases (CSPs) are particularly versatile for a broad range of chiral amines.[8]
-
Sample Preparation:
-
HPLC Method Development and Optimization:
-
Initial Screening Conditions:
-
Columns: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[13]
-
Mobile Phase: A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10, v/v). For basic amines, adding 0.1% diethylamine (DEA) can improve peak shape.[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25 °C.[13]
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[13]
-
-
Optimization:
-
-
Data Analysis:
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, offering faster analysis times and reduced solvent consumption.[2][3]
-
Sample Preparation:
-
Dissolve the amine sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[3]
-
-
SFC Method and Conditions:
-
Column: A cyclofructan-based or polysaccharide-based CSP.[3][16]
-
Mobile Phase: Supercritical CO₂ with a polar modifier like methanol. A common composition is 80:20 (CO₂:Methanol).[2] Acidic or basic additives are often used to improve peak shape, but their effect on enantioselectivity must be evaluated.[3]
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Temperature: 35 °C.[2]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[2]
-
3. Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile chiral amines or those that can be derivatized to become volatile.[4]
-
Sample Preparation (Derivatization):
-
The amine is often derivatized to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[5]
-
For example, to a solution of the amine in a suitable solvent, add the derivatizing agent and a base if necessary. Heat the mixture to ensure complete reaction.[5]
-
-
GC Method and Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin.[4]
-
Carrier Gas: Hydrogen or Helium.[4]
-
Temperature Program: An isothermal or temperature gradient program is used to achieve separation. The analysis temperature can be decreased to increase chiral selectivity.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
4. Chiral NMR Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1][6]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral amine in a deuterated solvent (e.g., CDCl₃).[17]
-
Add an appropriate amount of the chiral solvating agent (e.g., (S)-BINOL) or chiral derivatizing agent (e.g., Mosher's acid chloride).[17][18]
-
Shake the tube for about 30 seconds to ensure mixing and the formation of diastereomeric complexes.[17]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
-
Data Analysis:
Logical Workflow for Assessing Stereochemical Integrity
The following diagram illustrates a typical workflow for assessing the stereochemical integrity of a chiral amine in a chemical reaction.
Potential for Racemization and Epimerization
It is crucial to be aware of potential pathways that can compromise the stereochemical integrity of chiral amines. Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, can occur under various conditions.[19] For amines with a stereocenter alpha to an activating group (e.g., a carbonyl), deprotonation-reprotonation sequences, often facilitated by base, can lead to racemization.[20] Heat can also induce racemization.[19] In some industrial processes, undesired enantiomers are intentionally racemized for recycling, highlighting the feasibility of this transformation.[20]
Conclusion
The selection of an appropriate analytical method for assessing the stereochemical integrity of chiral amines is a critical decision in the development of pharmaceuticals and fine chemicals. Chiral HPLC and SFC are powerful and versatile techniques that often provide baseline separation of enantiomers. Chiral GC offers excellent sensitivity for volatile amines, while chiral NMR provides a rapid method for determining enantiomeric excess without chromatographic separation. By understanding the principles, advantages, and limitations of each technique, and by implementing robust experimental protocols, researchers can confidently ensure the stereochemical purity of their chiral amine products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. uma.es [uma.es]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. physicsforums.com [physicsforums.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 19. Racemization - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals
The antiviral agent Oseltamivir (marketed as Tamiflu®) is a critical neuraminidase inhibitor for the treatment of influenza A and B virus infections.[1] Its synthesis has been a subject of intense research to develop efficient, scalable, and economically viable routes, especially in light of potential pandemics which could strain supply chains.[2] The original commercial production relies on (-)-shikimic acid, a natural product extracted from Chinese star anise, which has faced supply limitations.[2][3] This has spurred the development of numerous alternative synthetic pathways.
This guide provides an objective comparison of three prominent synthetic routes to Oseltamivir, benchmarking their reported yields and highlighting key strategic differences.
Performance Benchmarking: Yield & Purity
The efficiency of a synthetic route is paramount in pharmaceutical manufacturing. The following table summarizes the key performance indicators for three distinct and widely cited synthetic routes to Oseltamivir.
| Parameter | Roche Industrial Synthesis | Corey Synthesis | Trost Synthesis |
| Starting Material | (-)-Shikimic Acid | 1,3-Butadiene & Acrylic Acid | Commercially available lactone |
| Overall Yield | 17-22%[4] | ~30%[5][6] | ~30%[7] |
| Final Product Purity | High purity (99.7%)[4] | Not explicitly stated | Not explicitly stated |
| Number of Steps | ~8-12 steps[8] | 12 steps[9] | 8-9 steps[2][10] |
| Key Reactions | Epoxidation, Azide substitution | Asymmetric Diels-Alder[5] | Pd-catalyzed Asymmetric Allylic Alkylation (AAA), Rh-catalyzed aziridination[2][11] |
| Use of Azides | Yes (in original route)[4] | No[5] | No[2] |
Logical Comparison of Synthetic Strategies
The diagram below illustrates the high-level strategic flow of the three compared synthetic routes, from their distinct starting materials to the common target, Oseltamivir.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and evaluation of a synthetic method. Below are illustrative protocols for key transformations in each of the discussed routes, based on published literature.
1. Roche Route: Epoxide Formation from Shikimic Acid Derivative
The formation of a key epoxide intermediate is a cornerstone of the industrial synthesis. This protocol is a generalized representation of this transformation.[4][12]
-
Objective: To convert the mesylated shikimic acid derivative to the corresponding epoxide via intramolecular SN2 reaction.
-
Materials: Mesylate intermediate, potassium bicarbonate (K₂CO₃), suitable solvent (e.g., dichloromethane/water).
-
Procedure:
-
The mesylated compound is dissolved in a biphasic solvent system of dichloromethane and water.
-
A slight excess of a mild base, such as potassium bicarbonate, is added to the mixture.
-
The reaction is stirred vigorously at room temperature, promoting the deprotonation of the hydroxyl group which then acts as an intramolecular nucleophile.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide, which is then purified.
-
2. Corey Synthesis: Asymmetric Diels-Alder Reaction
This key step establishes the core cyclohexene ring with the desired stereochemistry, avoiding the need for a natural chiral starting material.[5][6]
-
Objective: To construct the chiral cyclohexene core via an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative.
-
Materials: 1,3-Butadiene, 2,2,2-trifluoroethyl acrylate, (S)-proline-derived CBS catalyst, solvent (e.g., toluene).
-
Procedure:
-
The chiral CBS catalyst is dissolved in toluene in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
The dienophile, 2,2,2-trifluoroethyl acrylate, is added, followed by the slow addition of liquefied 1,3-butadiene.
-
The reaction is stirred at low temperature for several hours until completion, as monitored by TLC.
-
The reaction is quenched, and the product is isolated through an aqueous workup and purified by silica gel chromatography. This step typically yields the desired adduct with high enantiomeric excess (>97% ee).[6]
-
3. Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This transformation is the shortest synthesis to date and efficiently sets two of the three required stereocenters in a single step from a racemic starting material.[2][11]
-
Objective: To desymmetrize a racemic allylic lactone using a palladium catalyst and a chiral ligand, installing both an amine and an ester functionality.
-
Materials: Racemic allylic lactone, allylpalladium(II) chloride dimer [(η³-C₃H₅PdCl)₂], chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand), trimethylsilylphthalimide (TMS-phthalimide), and solvent (e.g., THF).[10]
-
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in anhydrous THF.
-
The racemic lactone and the nucleophile, TMS-phthalimide, are added to the catalyst solution.
-
The reaction mixture is heated (e.g., to 40 °C) and stirred for several hours.[10]
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction is cooled, and the solvent is evaporated. The resulting intermediate is then treated with acidic ethanol to cleave the TMS-carboxylate and form the ethyl ester directly.[11]
-
The final product is purified by column chromatography to yield the desired chiral intermediate with high enantiomeric excess.
-
References
- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. synarchive.com [synarchive.com]
- 11. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate: A Step-by-Step Guide
For Immediate Reference: Essential Safety and Disposal Information
This guide provides detailed procedures for the safe handling and disposal of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (CAS Number: 10314-99-5). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. This compound is a reactive acyl chloride and must be handled with care.
Understanding the Hazards
This compound is a chemical intermediate that, like other acyl chlorides, reacts exothermically with nucleophiles such as water, alcohols, and amines.[1][2] Its primary hazards stem from its reactivity and the corrosive nature of its hydrolysis by-product, hydrogen chloride (HCl).
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Reacts vigorously with water. | Avoid contact with moisture. Store in a cool, dry place. |
| Causes skin and eye irritation/burns. | Wear appropriate Personal Protective Equipment (PPE).[3] |
| May be harmful if inhaled or swallowed. | Handle in a well-ventilated area, preferably a fume hood. |
| Hazardous Decomposition Products | Upon combustion or hydrolysis, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a certified chemical fume hood.
In-Lab Neutralization and Disposal Protocol
The primary method for disposing of this compound is through controlled hydrolysis, which converts the reactive acyl chloride into the more stable carboxylic acid and neutralizes the resulting hydrochloric acid.
Experimental Protocol for Hydrolysis and Neutralization:
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a cold water or ice bath to manage the reaction temperature.
-
Have a neutralizing agent ready. A solution of sodium carbonate (soda ash) or sodium bicarbonate is recommended. A dilute solution of sodium hydroxide can also be used, but with greater caution due to the potential for a more vigorous reaction.
-
-
Hydrolysis:
-
Slowly and carefully add the this compound to a beaker containing a stirred, cold solution of sodium carbonate or sodium bicarbonate. The molar excess of the base should be sufficient to neutralize the HCl produced.
-
The reaction is exothermic; maintain the temperature of the reaction mixture by using the ice bath.[4]
-
Continue stirring until the reaction is complete and all the acyl chloride has been consumed.
-
-
Neutralization and Verification:
-
After the initial reaction has subsided, check the pH of the solution using a pH meter or pH paper.
-
If the solution is acidic, continue to add the basic solution until the pH is neutral (between 6 and 8).
-
-
Waste Collection:
-
Once neutralized, the aqueous waste should be transferred to a clearly labeled hazardous waste container.
-
The label should include the chemical name of the neutralized product (Benzyl 4-(carboxy)piperidine-1-carboxylate, sodium salt) and indicate that it is an aqueous waste stream.
-
-
Final Disposal:
-
The labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
The collected waste must be disposed of as hazardous chemical waste.
-
Decontaminate the spill area with a suitable cleaning agent.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Protocols for Handling Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (CAS: 10314-99-5). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical intermediate that requires careful handling due to its potential hazards. As an acyl chloride, it is expected to be corrosive and moisture-sensitive, reacting with water to produce hydrochloric acid. The piperidine moiety also suggests potential toxicity.[1] Adherence to stringent safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles and a full-face shield | Must be worn at all times when handling the compound to protect against splashes.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Gloves should be inspected before use and changed frequently. A lab coat must be worn to protect against skin contact.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[3][4] |
| Foot Protection | Closed-toe, chemical-resistant footwear | To protect against spills.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the procedures for safe handling, storage, and disposal.
2.1. Handling Procedures
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as detailed in Table 1.
-
Keep the compound away from heat, sparks, and open flames.[4]
-
-
During Handling :
-
In Case of a Spill :
-
Evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
2.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Designate a specific storage area for corrosive materials.[4]
-
Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1]
2.3. Disposal Plan
Proper disposal is critical to prevent environmental contamination and adhere to regulations.
-
Waste Disposal : All chemical waste, including contaminated absorbent materials and empty containers, must be disposed of through a licensed professional waste disposal service.
-
Container Disposal : Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Experimental Workflow and Safety
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

